molecular formula C19H18N2O B1615049 Cinnamoyl tryptamine CAS No. 212707-61-4

Cinnamoyl tryptamine

Cat. No.: B1615049
CAS No.: 212707-61-4
M. Wt: 290.4 g/mol
InChI Key: YSNGDZDGGGVGHU-ZHACJKMWSA-N
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Description

Cinnamoyl tryptamine is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound Cinnamoyl tryptamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cinnamoyl tryptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamoyl tryptamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19(11-10-15-6-2-1-3-7-15)20-13-12-16-14-21-18-9-5-4-8-17(16)18/h1-11,14,21H,12-13H2,(H,20,22)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNGDZDGGGVGHU-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

212707-61-4
Record name Cinnamoyl tryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212707614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMOYL TRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY7RW8O14Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cinnamoyl tryptamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cinnamoyl Tryptamine: Structure, Properties, and Therapeutic Potential

Executive Summary

Cinnamoyl tryptamine is a synthetic hybrid molecule that marries the well-established neuro-active tryptamine scaffold with the versatile cinnamoyl moiety derived from cinnamic acid. This unique combination presents a compelling subject for therapeutic investigation, leveraging the potential for central nervous system activity from the tryptamine core and the broad-spectrum biological effects—including anti-inflammatory, antioxidant, and anticancer properties—associated with the cinnamoyl group. This technical guide provides a comprehensive overview of cinnamoyl tryptamine's chemical structure, physicochemical properties, a robust synthetic protocol, and an exploration of its potential mechanisms of action and therapeutic applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and explore the scientific landscape of this promising compound.

Introduction: A Tale of Two Moieties

The rationale behind the design of cinnamoyl tryptamine lies in the strategic combination of two biologically significant parent molecules: tryptamine and cinnamic acid.

  • Tryptamine: As a foundational monoamine alkaloid, tryptamine is a derivative of the amino acid tryptophan. Its indole ring structure is a core feature of numerous critical biomolecules, including the neurotransmitter serotonin and the hormone melatonin. Tryptamine and its derivatives are well-documented for their roles as neuromodulators, acting on serotonin and trace amine-associated receptors (TAARs) to influence various neurological processes.

  • Cinnamic Acid and its Derivatives: The cinnamoyl group is derived from cinnamic acid, a compound abundant in nature, most notably in cinnamon. Cinnamaldehyde, a related compound, and other cinnamoyl derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. Much of this activity is attributed to the α,β-unsaturated carbonyl system, which can participate in crucial biological reactions, such as Michael additions with cellular nucleophiles.

By forming a stable amide linkage between these two moieties, cinnamoyl tryptamine emerges as a novel chemical entity. The hypothesis is that this molecule may exhibit unique or synergistic properties, potentially acting as a multi-target therapeutic agent capable of modulating neurological pathways while simultaneously combating underlying inflammation and oxidative stress—hallmarks of many complex diseases.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of cinnamoyl tryptamine are essential for its handling, formulation, and interpretation in biological assays. The structure consists of a tryptamine backbone where the primary amine is acylated by a cinnamoyl group.

Chemical Structure:

N-((E)-3-phenylallyl)-2-(1H-indol-3-yl)ethan-1-amine

PropertyValueSource
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]cinnamamide
CAS Number 212707-61-4
Molecular Formula C₁₉H₁₈N₂O
Molecular Weight 290.36 g/mol
Canonical SMILES C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32

Solubility & Stability: Experimental solubility data for cinnamoyl tryptamine is not widely published. However, based on its structure—a large, relatively nonpolar aromatic system with an amide linker—it is predicted to be poorly soluble in water. It is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The molecule is generally stable, although the trans configuration of the double bond in the cinnamoyl group could be susceptible to photoisomerization to the cis form under prolonged UV light exposure.

Synthesis and Characterization

The synthesis of cinnamoyl tryptamine is a straightforward and high-yielding process based on standard organic chemistry principles.

Synthetic Strategy: Amide Coupling

The most common and efficient method for synthesizing cinnamoyl tryptamine is through an amide coupling reaction between tryptamine and an activated form of trans-cinnamic acid. The choice of coupling agent is critical for ensuring a high yield and purity by activating the carboxylic acid for nucleophilic attack by the primary amine of tryptamine, without requiring harsh conditions that could degrade the indole ring. Alternatively, converting cinnamic acid to cinnamoyl chloride provides a highly reactive acylating agent.

Experimental Protocol: Synthesis via Cinnamoyl Chloride

This protocol describes a reliable, self-validating method for the synthesis of cinnamoyl tryptamine. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) and confirmed by standard spectroscopic methods.

Materials:

  • Tryptamine (1.0 eq)

  • trans-Cinnamoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Reactant Dissolution: Dissolve tryptamine (1.0 eq) and the base (TEA or DIPEA, 2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath. Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling prevents potential side reactions.

  • Acylation: Dissolve trans-cinnamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring tryptamine solution over 15-20 minutes. Causality: Dropwise addition maintains a low concentration of the highly reactive acyl chloride, minimizing polymerization and other side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the tryptamine starting material (visualized with ninhydrin or UV light).

  • Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The water wash removes water-soluble impurities and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the pure cinnamoyl tryptamine.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to obtain cinnamoyl tryptamine, typically as a white or off-white solid.

Visualization of Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Tryptamine Tryptamine Mix 1. Dissolve & Cool to 0 °C Tryptamine->Mix Cinn_Cl trans-Cinnamoyl Chloride React 2. Add Cinnamoyl Chloride Stir 2-4h at RT Cinn_Cl->React Base Base (TEA / DIPEA) Base->Mix DCM Solvent (DCM) DCM->Mix Mix->React Quench 3. Quench with NaHCO₃ React->Quench Extract 4. Aqueous Extraction Quench->Extract Dry 5. Dry & Concentrate Extract->Dry Column 6. Silica Gel Chromatography Dry->Column Product Pure Cinnamoyl Tryptamine Column->Product

Introduction: The Significance of Cinnamoyl Tryptamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of Cinnamoyl Tryptamine for Researchers, Scientists, and Drug Development Professionals

Cinnamoyl tryptamine belongs to a class of phenylpropanoid amides, specialized metabolites found in various plant species. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including neuroprotective, anti-inflammatory, and potential skin-whitening properties. Understanding the biosynthetic pathway of cinnamoyl tryptamine is not merely an academic exercise; it is fundamental for its biotechnological production, enabling metabolic engineering in plants or microbial hosts and facilitating the development of novel therapeutic agents. This guide provides a detailed exploration of the enzymatic reactions that constitute this pathway, offering field-proven insights into the experimental choices and methodologies required for its study and exploitation.

The Convergent Biosynthetic Pathway

The biosynthesis of cinnamoyl tryptamine is a prime example of a convergent pathway, where two distinct metabolic routes—one originating from the aromatic amino acid L-tryptophan and the other from L-phenylalanine—produce the necessary precursors. These precursors, tryptamine and an activated cinnamic acid derivative, are then condensed in a final enzymatic step.

The Tryptamine Branch: Decarboxylation of L-Tryptophan

The initial and often rate-limiting step in the formation of the tryptamine moiety is the decarboxylation of L-tryptophan.[1] This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[2]

  • Enzyme: Tryptophan Decarboxylase (TDC) (EC 4.1.1.28)

  • Substrate: L-Tryptophan

  • Product: Tryptamine and Carbon Dioxide

TDC is a cytosolic enzyme that plays a crucial role in the biosynthesis of a wide array of secondary metabolites, including terpenoid indole alkaloids.[3][4] Its activity is a critical regulatory point; overexpression of TDC genes has been shown to significantly elevate the content of tryptamine and its downstream products in plants like wheat.[1][5] The enzyme from various sources, such as Rauvolfia species, has been identified and characterized, providing valuable tools for synthetic biology applications.[4]

The Cinnamoyl Branch: From Phenylalanine to an Activated Acyl Donor

The cinnamoyl moiety is derived from L-phenylalanine through the general phenylpropanoid pathway. This involves two key enzymatic transformations.

  • Step 2a: Deamination of L-Phenylalanine The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6][7]

    • Enzyme: Phenylalanine Ammonia-Lyase (PAL) (EC 4.3.1.24)

    • Substrate: L-Phenylalanine

    • Product: trans-Cinnamic acid and Ammonia

  • Step 2b: Activation of Cinnamic Acid For the final condensation reaction to occur, the carboxyl group of cinnamic acid must be activated. This is achieved by a CoA Ligase (e.g., 4-Coumarate:CoA Ligase), which attaches a Coenzyme A molecule to form cinnamoyl-CoA.[6] This thioester bond is highly energetic, providing the driving force for the subsequent amidation.

    • Enzyme: CoA Ligase (e.g., 4CL) (EC 6.2.1.12)

    • Substrate: trans-Cinnamic acid, ATP, Coenzyme A

    • Product: Cinnamoyl-CoA, AMP, Pyrophosphate

The Final Condensation: Amide Bond Formation

The final step is the convergence of the two branches: the formation of an amide bond between tryptamine and cinnamoyl-CoA. This reaction is catalyzed by an acyltransferase. Specifically, enzymes belonging to the N-hydroxycinnamoyl transferase (THT) family are known to catalyze this type of conjugation.[6]

  • Enzyme: Tryptamine N-hydroxycinnamoyl Transferase (THT) or other suitable Acyl-CoA dependent acyltransferases.

  • Substrates: Tryptamine, Cinnamoyl-CoA

  • Product: N-Cinnamoyl Tryptamine, Coenzyme A

The substrate specificity of these transferases can vary, with some enzymes capable of utilizing a range of acyl-CoA donors and amine acceptors, a property that can be exploited for the chemo-enzymatic synthesis of diverse amide derivatives.[6]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the convergent pathway leading to the formation of Cinnamoyl Tryptamine.

Biosynthesis_Pathway trp L-Tryptophan tdc Tryptophan Decarboxylase (TDC) trp->tdc tryptamine Tryptamine tht Acyltransferase (THT) tryptamine->tht phe L-Phenylalanine pal Phenylalanine Ammonia-Lyase (PAL) phe->pal cinnamic trans-Cinnamic Acid coa_ligase CoA Ligase cinnamic->coa_ligase cinnamoyl_coa Cinnamoyl-CoA cinnamoyl_coa->tht final_product N-Cinnamoyl Tryptamine tdc->tryptamine CO₂ pal->cinnamic NH₃ coa_ligase->cinnamoyl_coa ATP, CoA tht->final_product CoA

Caption: Convergent biosynthesis of N-Cinnamoyl Tryptamine.

Data Summary: Key Enzymes

The following table summarizes the critical enzymes involved in the biosynthesis of cinnamoyl tryptamine, providing a quick reference for researchers.

Enzyme NameAbbreviationEC NumberSubstrate(s)Product(s)Pathway Branch
Tryptophan DecarboxylaseTDC4.1.1.28L-TryptophanTryptamine, CO₂Tryptamine
Phenylalanine Ammonia-LyasePAL4.3.1.24L-Phenylalaninetrans-Cinnamic Acid, NH₃Cinnamoyl
4-Coumarate:CoA Ligase4CL6.2.1.12Cinnamic Acid, ATP, CoACinnamoyl-CoA, AMP, PPiCinnamoyl
AcyltransferaseTHT2.3.1.-Tryptamine, Cinnamoyl-CoAN-Cinnamoyl Tryptamine, CoAFinal Condensation

Experimental Protocol: Chemo-Enzymatic Synthesis and Analysis

This section outlines a generalized, self-validating workflow for the in vitro synthesis and analysis of cinnamoyl tryptamine, leveraging a robust acyltransferase. The choice of an enzyme like the acyltransferase from Mycobacterium smegmatis (MsAcT) is strategic, as it has been proven effective for such condensation reactions.[8]

Part 1: Recombinant Enzyme Preparation
  • Gene Synthesis & Cloning: Synthesize the coding sequence for the selected acyltransferase (e.g., MsAcT) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET-28a) containing an N-terminal His-tag for purification.

  • Protein Expression: Transform the expression plasmid into an E. coli strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (0.5 mM final concentration) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours. This lower temperature enhances protein solubility and proper folding.

  • Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication. Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin. Elute the purified protein and dialyze against a suitable storage buffer. Verify purity using SDS-PAGE.

Part 2: Enzymatic Synthesis of Cinnamoyl Tryptamine
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 1 mL reaction could contain:

    • Tryptamine: 10 mM (dissolved in a minimal amount of DMSO if needed)

    • Methyl Cinnamate (Acyl Donor): 20 mM (using an ester as an acyl donor is a common alternative to unstable CoA thioesters in biocatalysis)[9]

    • Purified Acyltransferase: 1-2 mg/mL

    • Buffer: 50 mM Tris-HCl, pH 8.0

    • Solvent: tert-amyl alcohol can be an effective solvent for this reaction.[9]

    • Rationale: The substrate ratio is skewed towards the acyl donor to drive the reaction to completion. The choice of buffer and pH should be optimized for enzyme stability and activity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with gentle shaking for a defined period (e.g., 4-24 hours).[9] The progress can be monitored by taking aliquots at different time points.

  • Reaction Quenching & Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the product into the organic phase. Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction twice to maximize recovery.

Part 3: Analytical Validation
  • Sample Preparation: Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • Detection and Quantification: Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

    • HPLC Method:

      • Column: C18 reverse-phase column (e.g., LiChrospher® RP-18e).[11]

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

      • Detection: UV detector set to the absorbance maximum of cinnamoyl tryptamine (approx. 310 nm).

    • LC-MS/MS Method: Provides higher sensitivity and structural confirmation. The mass spectrometer would be set to monitor for the specific parent ion of cinnamoyl tryptamine and its characteristic fragment ions.[12]

  • Validation: The identity of the synthesized product is confirmed by comparing its retention time and mass spectrum to a pure analytical standard of cinnamoyl tryptamine. Quantification is achieved by creating a standard curve with the analytical standard.

Experimental Workflow Visualization

This diagram outlines the logical flow from enzyme preparation to final product validation.

Workflow cluster_prep Part 1: Biocatalyst Preparation cluster_synthesis Part 2: Enzymatic Reaction cluster_analysis Part 3: Analysis & Validation exp Protein Expression in E. coli pur IMAC Purification exp->pur val_sds Purity Verification (SDS-PAGE) pur->val_sds setup Reaction Setup (Enzyme, Substrates, Buffer) val_sds->setup Purified Enzyme incubate Incubation (45°C, 24h) setup->incubate extract Product Extraction (Ethyl Acetate) incubate->extract hplc Detection & Quantification (HPLC / LC-MS/MS) extract->hplc Extracted Product confirm Confirmation vs. Standard hplc->confirm

Caption: Experimental workflow for synthesis and validation.

Conclusion

The biosynthesis of cinnamoyl tryptamine is a well-defined, convergent pathway that relies on key enzymes from primary and secondary metabolism. A thorough understanding of each enzymatic step—from the decarboxylation of tryptophan and the activation of cinnamic acid to the final amide bond formation—is critical for any researcher in natural products chemistry or drug development. The methodologies outlined in this guide, from pathway visualization to detailed protocols for chemo-enzymatic synthesis and analytical validation, provide a robust framework for investigating, producing, and utilizing these valuable bioactive compounds. By combining knowledge of the natural pathway with modern biocatalytic techniques, researchers are well-equipped to unlock the full potential of cinnamoyl tryptamine and its derivatives.

References

  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. (2021). Semantic Scholar. [Link]

  • Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. (n.d.). MDPI. [Link]

  • Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype. (n.d.). Oxford Academic. [Link]

  • Functional characterization of promiscuous tryptophan decarboxylase from indole alkaloids producing Rauvolfia tetraphylla L. (n.d.). Journal of King Saud University - Science. [Link]

  • Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. (n.d.). MDPI. [Link]

  • Multi-gram preparation of cinnamoyl tryptamines as skin whitening agents through a chemo-enzymatic flow process. (2021). ResearchGate. [Link]

  • Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. (2022). PubMed. [Link]

  • L-Tryptophan decarboxylase. (n.d.). Wikipedia. [Link]

  • Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. (n.d.). degruyter.com. [Link]

  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (2022). MDPI. [Link]

  • Tryptamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Biosynthetic pathway of tryptamine from [1,6-13 C]Glc 6-phosphate via... (n.d.). ResearchGate. [Link]

  • Tryptamine. (n.d.). Wikipedia. [Link]

  • Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. (n.d.). PMC - NIH. [Link]

  • Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. (2008). ResearchGate. [Link]

  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. (n.d.). PMC. [Link]

  • Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat. (n.d.). NIH. [Link]

  • Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. (2024). PMC - NIH. [Link]

  • Overexpression of TRYPTOPHAN DECARBOXYLASE from Aegilops variabilis enhances flavonoid biosynthesis and germination in wheat. (n.d.). Plant Physiology | Oxford Academic. [Link]

  • Tryptamine: a neuromodulator or neurotransmitter in mammalian brain?. (n.d.). PubMed. [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016). scielo.br. [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). Semantic Scholar. [Link]

  • determination of tryptamine alkaloids and their stability in psychotropic mushrooms. (n.d.). ResearchGate. [Link]

  • Biosynthesis and Synthetic Biology of Psychoactive Natural Products. (n.d.). PubMed Central. [Link]

Sources

Cinnamoyl tryptamine as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cinnamoyl Tryptamine: Structure, Properties, and Therapeutic Potential

Executive Summary

Cinnamoyl tryptamine is a synthetic hybrid molecule that marries the well-established neuro-active tryptamine scaffold with the versatile cinnamoyl moiety derived from cinnamic acid. This unique combination presents a compelling subject for therapeutic investigation, leveraging the potential for central nervous system activity from the tryptamine core and the broad-spectrum biological effects—including anti-inflammatory, antioxidant, and anticancer properties—associated with the cinnamoyl group. This technical guide provides a comprehensive overview of cinnamoyl tryptamine's chemical structure, physicochemical properties, a robust synthetic protocol, and an exploration of its potential mechanisms of action and therapeutic applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and explore the scientific landscape of this promising compound.

Introduction: A Tale of Two Moieties

The rationale behind the design of cinnamoyl tryptamine lies in the strategic combination of two biologically significant parent molecules: tryptamine and cinnamic acid.

  • Tryptamine: As a foundational monoamine alkaloid, tryptamine is a derivative of the amino acid tryptophan. Its indole ring structure is a core feature of numerous critical biomolecules, including the neurotransmitter serotonin and the hormone melatonin. Tryptamine and its derivatives are well-documented for their roles as neuromodulators, acting on serotonin and trace amine-associated receptors (TAARs) to influence various neurological processes.

  • Cinnamic Acid and its Derivatives: The cinnamoyl group is derived from cinnamic acid, a compound abundant in nature, most notably in cinnamon. Cinnamaldehyde, a related compound, and other cinnamoyl derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. Much of this activity is attributed to the α,β-unsaturated carbonyl system, which can participate in crucial biological reactions, such as Michael additions with cellular nucleophiles.

By forming a stable amide linkage between these two moieties, cinnamoyl tryptamine emerges as a novel chemical entity. The hypothesis is that this molecule may exhibit unique or synergistic properties, potentially acting as a multi-target therapeutic agent capable of modulating neurological pathways while simultaneously combating underlying inflammation and oxidative stress—hallmarks of many complex diseases.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of cinnamoyl tryptamine are essential for its handling, formulation, and interpretation in biological assays. The structure consists of a tryptamine backbone where the primary amine is acylated by a cinnamoyl group.

Chemical Structure:

N-((E)-3-phenylallyl)-2-(1H-indol-3-yl)ethan-1-amine

PropertyValueSource
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]cinnamamide
CAS Number 212707-61-4
Molecular Formula C₁₉H₁₈N₂O
Molecular Weight 290.36 g/mol
Canonical SMILES C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32

Solubility & Stability: Experimental solubility data for cinnamoyl tryptamine is not widely published. However, based on its structure—a large, relatively nonpolar aromatic system with an amide linker—it is predicted to be poorly soluble in water. It is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The molecule is generally stable, although the trans configuration of the double bond in the cinnamoyl group could be susceptible to photoisomerization to the cis form under prolonged UV light exposure.

Synthesis and Characterization

The synthesis of cinnamoyl tryptamine is a straightforward and high-yielding process based on standard organic chemistry principles.

Synthetic Strategy: Amide Coupling

The most common and efficient method for synthesizing cinnamoyl tryptamine is through an amide coupling reaction between tryptamine and an activated form of trans-cinnamic acid. The choice of coupling agent is critical for ensuring a high yield and purity by activating the carboxylic acid for nucleophilic attack by the primary amine of tryptamine, without requiring harsh conditions that could degrade the indole ring. Alternatively, converting cinnamic acid to cinnamoyl chloride provides a highly reactive acylating agent.

Experimental Protocol: Synthesis via Cinnamoyl Chloride

This protocol describes a reliable, self-validating method for the synthesis of cinnamoyl tryptamine. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) and confirmed by standard spectroscopic methods.

Materials:

  • Tryptamine (1.0 eq)

  • trans-Cinnamoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Reactant Dissolution: Dissolve tryptamine (1.0 eq) and the base (TEA or DIPEA, 2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath. Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling prevents potential side reactions.

  • Acylation: Dissolve trans-cinnamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring tryptamine solution over 15-20 minutes. Causality: Dropwise addition maintains a low concentration of the highly reactive acyl chloride, minimizing polymerization and other side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the tryptamine starting material (visualized with ninhydrin or UV light).

  • Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The water wash removes water-soluble impurities and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the pure cinnamoyl tryptamine.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to obtain cinnamoyl tryptamine, typically as a white or off-white solid.

Visualization of Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Tryptamine Tryptamine Mix 1. Dissolve & Cool to 0 °C Tryptamine->Mix Cinn_Cl trans-Cinnamoyl Chloride React 2. Add Cinnamoyl Chloride Stir 2-4h at RT Cinn_Cl->React Base Base (TEA / DIPEA) Base->Mix DCM Solvent (DCM) DCM->Mix Mix->React Quench 3. Quench with NaHCO₃ React->Quench Extract 4. Aqueous Extraction Quench->Extract Dry 5. Dry & Concentrate Extract->Dry Column 6. Silica Gel Chromatography Dry->Column Product Pure Cinnamoyl Tryptamine Column->Product

Cinnamoyl tryptamine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Cinnamoyl Tryptamine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of N-cinnamoyl tryptamine, a derivative of the classic tryptamine scaffold. While the indolethylamine backbone is a hallmark of serotonergic psychedelics, this document synthesizes the available scientific evidence to demonstrate that N-acylation with a cinnamoyl group fundamentally shifts the molecule's primary biological target. The core mechanism of action for cinnamoyl tryptamine and its closely related analogs is not the activation of 5-HT2A receptors, but rather the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide will elucidate this primary mechanism, discuss the downstream consequences for neurodegenerative disease models, and present the relevant experimental methodologies for its characterization. We will also address the conspicuous absence of serotonergic activity and provide a scientific rationale for this paradigm shift in pharmacology.

Introduction: The Tryptamine Scaffold and the Impact of N-Acylation

The tryptamine molecule, an indolethylamine, is a privileged scaffold in neuroscience. Its structural similarity to the neurotransmitter serotonin allows many of its simple derivatives (e.g., N,N-dimethyltryptamine, psilocin) to act as potent agonists at serotonin receptors, particularly the 5-HT2A subtype, leading to profound psychedelic effects.[1][2] This activity has made tryptamines a major focus of research for their potential therapeutic applications in treating depression and other psychiatric disorders.[2][3]

However, the pharmacological profile of a tryptamine is highly sensitive to chemical modification. The addition of a bulky N-cinnamoyl group—an amide linkage of cinnamic acid to the tryptamine side-chain nitrogen—represents a significant structural alteration. As this guide will detail, this modification sterically and electronically reconfigures the molecule, diverting its biological activity away from the canonical serotonin receptor targets and toward a distinct class of enzymes: the cholinesterases.

Core Mechanism of Action: Dual Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The most direct and compelling evidence for the mechanism of action of cinnamoyl tryptamine comes from a study by Ghafary et al. (2020), which synthesized and evaluated a series of cinnamic acid-tryptamine hybrids.[4][5] Their research identified the primary targets as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.

Causality of Experimental Design: The choice to screen against cholinesterases was likely driven by the known role of other natural and synthetic compounds in inhibiting these enzymes as a therapeutic strategy for Alzheimer's disease. The hybrid structure combines the indole nucleus, which can interact with key sites on the enzyme, with the cinnamoyl moiety, which can form additional interactions.

Quantitative Analysis of Cholinesterase Inhibition

The study demonstrated that various substituted cinnamoyl tryptamine derivatives potently inhibit both AChE and BChE. The inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), is a key quantitative measure of a drug's effectiveness.

Compound IDSubstitution on Cinnamoyl RingAChE IC50 (μM)BChE IC50 (μM)
5q 3,4-dimethoxy11.51Not Reported as lead
5b 2-chloroNot Reported as lead1.95
Data summarized from Ghafary et al., 2020.[5] Compound IDs are as reported in the source publication.

These results establish that N-cinnamoyl tryptamine derivatives are effective cholinesterase inhibitors, with potencies in the low micromolar range. Notably, substitutions on the cinnamoyl ring system can modulate this activity, tuning the selectivity and potency for either AChE or BChE.

Molecular Mechanism: Mixed-Type Dual-Site Binding

Kinetic and molecular modeling studies revealed a sophisticated inhibitory mechanism.[5] The lead compounds were identified as mixed-type inhibitors , indicating that they do not simply compete with the substrate (acetylcholine) at the active site. Instead, they bind to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the cholinesterase enzyme.

  • Catalytic Active Site (CAS): This is the primary site where acetylcholine is hydrolyzed. Binding here directly blocks the enzyme's main function.

  • Peripheral Anionic Site (PAS): This allosteric site is located near the entrance of the active site gorge. Binding at the PAS is significant because it can interfere with substrate entry and, critically, inhibit the AChE-induced aggregation of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[5]

The ability of a single molecule to engage both sites makes it a particularly promising therapeutic candidate. The tryptamine portion of the hybrid is hypothesized to interact with the CAS, while the extended cinnamoyl group can simultaneously occupy the PAS.

AChE_Inhibition cluster_ligands Ligands cluster_products Products AChE Acetylcholinesterase (AChE) Catalytic Active Site (CAS) Peripheral Anionic Site (PAS) Products Choline + Acetate AChE:cas->Products Hydrolysis Abeta Aβ Aggregation AChE:pas->Abeta Promotes ACh Acetylcholine (Substrate) ACh->AChE:cas Binds to CAS CT Cinnamoyl Tryptamine (Inhibitor) CT->AChE:cas Blocks CT->AChE:pas Blocks

Caption: Dual-site inhibition of Acetylcholinesterase (AChE) by Cinnamoyl Tryptamine.

The Absence of Serotonergic Activity: A Structural Rationale

A thorough review of the scientific literature reveals no published data on N-cinnamoyl tryptamine binding to or activating serotonin or dopamine receptors. This stands in stark contrast to the pharmacology of its parent molecule, tryptamine. The most logical explanation lies in steric hindrance.

Psychedelic tryptamines typically act as agonists by fitting into the orthosteric binding pocket of the 5-HT2A receptor, a G-protein coupled receptor.[1] This binding requires a specific orientation of the indole ring and the protonated amine of the side chain. The large, planar, and relatively rigid N-cinnamoyl group likely prevents the molecule from adopting the necessary conformation to enter and bind effectively to the narrow 5-HT2A receptor pocket. This structural impediment abrogates the canonical psychedelic activity, fundamentally changing the compound's therapeutic profile.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to determine the mechanism of action must be robust and well-validated.

Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE and BChE activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound (e.g., Cinnamoyl Tryptamine derivative) in DMSO.

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 10 mM ATChI (for AChE) or S-butyrylthiocholine iodide (for BChE) substrate solution in the phosphate buffer.

    • Prepare a solution of purified AChE (e.g., from electric eel) or BChE (e.g., from equine serum) in the buffer.

  • Assay Setup (96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of the test compound solution at various concentrations (or DMSO for control).

      • 10 µL of the enzyme solution.

    • Mix and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the substrate solution (ATChI or BTC) to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every 60 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ellman_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Buffer, DTNB, Substrate, Enzyme, and Test Compound Stocks A1 Add Buffer, DTNB, and Test Compound/Vehicle P1->A1 A2 Add Enzyme Solution A1->A2 A3 Incubate (37°C, 15 min) A2->A3 R1 Initiate with Substrate (ATChI / BTC) A3->R1 R2 Measure Absorbance (412 nm) Kinetically for 10 min R1->R2 D1 Calculate Reaction Rates (Slopes) R2->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental workflow for the Ellman's method to determine cholinesterase inhibition.

Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol would be used to experimentally verify the hypothesized lack of affinity for the serotonin 2A receptor.

Principle: This competitive binding assay measures the ability of a test compound (cinnamoyl tryptamine) to displace a known high-affinity radiolabeled ligand (e.g., [³H]ketanserin) from the 5-HT2A receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue from a brain region rich in 5-HT2A receptors (e.g., frontal cortex) or membranes from cells stably expressing the human 5-HT2A receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat this wash step.

    • Determine the protein concentration of the final membrane suspension (e.g., using a Bradford assay).

  • Assay Setup (96-well filter plate):

    • To each well, add:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [³H]ketanserin at its Kd concentration).

      • The test compound (cinnamoyl tryptamine) across a range of concentrations.

      • For non-specific binding (NSB) control wells, add a high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone).

      • For total binding (B0) control wells, add vehicle (DMSO).

  • Incubation and Filtration:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in disintegrations per minute, DPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (B0) - Non-Specific Binding (NSB).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit to a one-site competition model to determine the Ki (inhibitory constant). A high Ki value would confirm low affinity.

Conclusion and Future Directions

The available scientific evidence strongly indicates that the core mechanism of action for N-cinnamoyl tryptamine is not mediated by the serotonin receptors typically associated with the tryptamine scaffold. Instead, its primary action is the dual inhibition of acetylcholinesterase and butyrylcholinesterase through a mixed-type, dual-site binding mechanism. This positions cinnamoyl tryptamine and its derivatives as potential therapeutic leads for neurodegenerative disorders like Alzheimer's disease, a direction supported by secondary findings of neuroprotection and anti-β-amyloid aggregation activity.[5]

The crucial next step for the field is to definitively characterize the full receptor profile of this molecule. While steric hindrance provides a strong rationale for the lack of serotonergic activity, comprehensive screening via radioligand binding and functional assays against a panel of neurotransmitter receptors (including all serotonin and dopamine subtypes) is required for confirmation. Such studies will solidify our understanding of how N-acylation can create a complete paradigm shift in the pharmacology of a classic psychoactive scaffold.

References

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Available at: [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. PubMed. Available at: [Link]

  • Evidente, A., et al. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Semantic Scholar. Available at: [Link]

  • Darwish, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. ResearchGate. Available at: [Link]

  • Ghafary, S., et al. (2020). Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link]

  • Papadopoulou, C., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. Available at: [Link]

  • Beckett, J. O. S., et al. (2025). Transforming Amino Acids into Serotonin 5-HT 2A Receptor Ligands Using Photochemistry. ResearchGate. Available at: [Link]

  • Kozell, L. B., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed. Available at: [Link]

  • PubChem. (n.d.). Cinnamoyl tryptamine. PubChem. Available at: [Link]

  • Zhang, M., et al. (2025). Structural insights into tryptamine psychedelics: The role of hydroxyl indole ring site in 5-HT2A receptor activation and psychedelic-like activity. PubMed. Available at: [Link]

  • GSRS. (n.d.). CINNAMOYL TRYPTAMINE. Global Substance Registration System. Available at: [Link]

  • Singh, H., & Kumar, A. (2018). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmaceutical Technology, Research and Management.
  • Ghafary, S., et al. (2020). Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase. Darujournal. Available at: [Link]

  • Evidente, A., et al. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Dipropyltryptamine. Wikipedia. Available at: [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin. PubMed. Available at: [Link]

  • St-Gallay, S. A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. Available at: [Link]

  • Kousara, M., et al. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. Available at: [Link]

  • Cameron, L. P., et al. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. PubMed. Available at: [Link]

  • Kozell, L. B., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-Cinnamoyl Tryptamine via Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-cinnamoyl tryptamine, a compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient amide coupling reaction between tryptamine and cinnamoyl chloride. This guide offers a comprehensive, step-by-step methodology, an in-depth explanation of the underlying chemical principles, and essential safety and characterization data. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of Cinnamoyl Tryptamines

Tryptamines are a class of compounds characterized by an indole scaffold linked to an ethylamine side chain. They serve as crucial structural motifs in a wide array of psychoactive and therapeutic agents.[1] The functionalization of the tryptamine backbone allows for the exploration of diverse biological activities. The cinnamoyl moiety, a derivative of cinnamic acid, is a key structural feature in numerous bioactive molecules, known to confer anti-inflammatory, antioxidant, and other therapeutic properties.[2] The synthesis of N-cinnamoyl tryptamine, therefore, represents the convergence of two pharmacologically significant scaffolds, creating a molecule with potential for novel therapeutic applications.

The most direct and common method for forming the amide bond in N-cinnamoyl tryptamine is the condensation of a carboxylic acid derivative with an amine.[3] This protocol will focus on the highly efficient acylation of tryptamine using cinnamoyl chloride, a reactive acyl chloride that serves as an excellent electrophile.[2]

Reaction Scheme and Mechanism

The synthesis of N-cinnamoyl tryptamine proceeds via a nucleophilic acyl substitution reaction. The primary amine of tryptamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction: Tryptamine + Cinnamoyl Chloride → N-Cinnamoyl Tryptamine + Triethylamine Hydrochloride

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tryptamine's amino group attacks the carbonyl carbon of cinnamoyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The triethylamine base deprotonates the positively charged nitrogen atom, yielding the final amide product and triethylamine hydrochloride.

Caption: Overall reaction scheme for the synthesis of N-cinnamoyl tryptamine.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Tryptamine160.226.241.01.0 g
Cinnamoyl Chloride166.606.861.11.14 g
Triethylamine (TEA)101.197.491.21.04 mL
Dichloromethane (DCM), anhydrous84.93--50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution---30 mL
Brine (Saturated NaCl solution)---30 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--q.s.
Ethyl Acetate88.11--For chromatography
Hexanes---For chromatography

Detailed Experimental Protocol

This protocol outlines the synthesis of N-cinnamoyl tryptamine on a 1-gram scale.

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 g, 6.24 mmol).

  • Dissolve the tryptamine in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.04 mL, 7.49 mmol) to the stirred solution.

Addition of Cinnamoyl Chloride
  • In a separate dry vial, dissolve cinnamoyl chloride (1.14 g, 6.86 mmol) in anhydrous DCM (20 mL).

  • Add the cinnamoyl chloride solution dropwise to the cold, stirred tryptamine solution over a period of 15-20 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

Work-up and Purification
  • Upon completion of the reaction (as indicated by TLC), transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to remove any unreacted cinnamoyl chloride and neutralize the triethylamine hydrochloride.

    • Brine (saturated NaCl solution) (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure N-cinnamoyl tryptamine as a solid.

workflow start Start: Dry Round-Bottom Flask dissolve_tryptamine Dissolve Tryptamine in anhydrous DCM start->dissolve_tryptamine cool Cool to 0°C (Ice Bath) dissolve_tryptamine->cool add_tea Add Triethylamine (TEA) cool->add_tea add_cin_cl Dropwise addition of Cinnamoyl Chloride solution add_tea->add_cin_cl prepare_cin_cl Prepare Cinnamoyl Chloride solution in anhydrous DCM prepare_cin_cl->add_cin_cl react Stir at Room Temperature (2-4 hours) add_cin_cl->react monitor Monitor reaction by TLC react->monitor workup Work-up: Transfer to Separatory Funnel monitor->workup Reaction Complete wash_bicarb Wash with sat. NaHCO₃ workup->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer (MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify by Flash Column Chromatography filter_concentrate->purify end End: Pure N-Cinnamoyl Tryptamine purify->end

Caption: Experimental workflow for the synthesis of N-cinnamoyl tryptamine.

Product Characterization

The identity and purity of the synthesized N-cinnamoyl tryptamine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[4] The spectra should be consistent with the structure of N-cinnamoyl tryptamine.

    • ¹H NMR: Expect to see characteristic signals for the indole ring protons, the ethyl bridge protons, and the protons of the cinnamoyl group, including the trans-vinylic protons with a large coupling constant (J ≈ 15 Hz).

    • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon of the amide, the carbons of the indole ring, and the carbons of the cinnamoyl moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₉H₁₈N₂O, MW: 290.36 g/mol ).[5]

  • Melting Point: Compare the observed melting point with literature values.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Cinnamoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage. It is also water-sensitive. Avoid contact with skin and eyes, and do not breathe the dust.[6][7] In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.[6]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure all reagents are anhydrous.
Loss of product during work-up or purification.Be careful during extractions. Optimize the chromatography conditions.
Impure Product Incomplete removal of starting materials or byproducts.Ensure thorough washing during work-up. Optimize the purification by column chromatography.
Decomposition of the product.Avoid excessive heat during concentration.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-cinnamoyl tryptamine. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in drug discovery and development programs. The characterization data provided will aid in the verification of the product's identity and purity.

References

  • Vapourtec. (2021, December 27). Multi-gram preparation of cinnamoyl tryptamines as skin whitening agents through a chemo-enzymatic flow process. Retrieved from Vapourtec website: [Link]

  • PubChem. Cinnamoyl tryptamine. Retrieved from National Center for Biotechnology Information: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem: [Link]

  • Di-vA Portal. (2025). One pot synthesis of Psychedelics/tryptamine derivatives. Retrieved from Di-vA Portal: [Link]

  • MDPI. (2021). NMR Characterization of Lignans. Retrieved from MDPI: [Link]

Sources

Mass spectrometry analysis of Cinnamoyl tryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction, separation, and mass spectrometric characterization of N-cinnamoyl tryptamine (N-CT), a bioactive amide alkaloid found in plant families such as Annonaceae and Fabaceae. While often overshadowed by its simple tryptamine precursors, N-CT exhibits distinct cytotoxic and anti-inflammatory properties that make it a target of interest in modern pharmacognosy.

This guide moves beyond standard operational procedures to address specific analytical challenges: distinguishing the amide bond cleavage energetics, resolving potential cis/trans isomerization from the cinnamoyl moiety, and mitigating matrix suppression in root/bark extracts.

Introduction & Biological Context

N-cinnamoyl tryptamine (


) is a conjugate of tryptamine and cinnamic acid. In plant metabolism, it represents a convergence of the shikimate pathway (cinnamic acid) and the indole alkaloid pathway (tryptamine).
  • Therapeutic Relevance: Recent studies suggest N-CT and its analogs act as serotonin derivatives with potential activity at 5-HT receptors, alongside documented anti-inflammatory effects via cytokine modulation.

  • Analytical Challenge: The molecule is isobaric with other indole derivatives and prone to in-source fragmentation. Accurate mass measurement (HRMS) and specific MS/MS fragmentation patterns are required for confident identification.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Modifiers: Formic Acid (FA) for protonation; Ammonium Formate for buffering.

  • Standard: N-cinnamoyl tryptamine (purity >98%).

Sample Preparation: "Soft" Solid-Liquid Extraction

Rationale: N-CT is moderately polar. Aggressive acid extraction can hydrolyze the amide bond. A neutral-to-mildly acidic alcohol extraction is optimal.

  • Lyophilization: Freeze-dry plant tissue (root/bark) to remove water and stop enzymatic degradation.

  • Grinding: Pulverize to a fine powder (<100 µm) using a ball mill (cryogenic milling preferred to prevent thermal degradation).

  • Extraction:

    • Weigh 50 mg of powder.

    • Add 1.0 mL of MeOH:Water (80:20 v/v) with 0.1% Formic Acid .

    • Note: The 20% water content aids in swelling the cellular matrix to release the alkaloid.

  • Sonication: Sonicate at 4°C for 15 minutes. Avoid heat.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an amber vial (protects the cinnamoyl double bond from UV-induced cis-trans isomerization).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar interferences)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Q-TOF or Orbitrap) [1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Scan Range: m/z 100 – 1000.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is crucial to observe both the intact parent and the indole backbone fragments.

Results & Discussion: Fragmentation Mechanics

Identification Strategy

The identification of N-cinnamoyl tryptamine relies on detecting the protonated molecule


 and its characteristic cleavage at the amide bond.
  • Precursor Ion: m/z 291.1492 (Theoretical for

    
    ).
    
  • Key Fragment 1 (Cinnamoyl Cation): m/z 131.049. This is the acylium ion formed by the cleavage of the amide bond.

  • Key Fragment 2 (Tryptamine moiety): m/z 144.081 (Vinyl indole) or m/z 160.112 (Tryptamine cation), depending on charge retention.

  • Diagnostic Indole Ion: m/z 130.065 (Quinolinium ion), confirming the indole core.

Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathway. The charge retention is competitive between the indole nitrogen and the cinnamoyl carbonyl oxygen.

Fragmentation Parent Precursor Ion [M+H]+ m/z 291.149 (N-Cinnamoyl Tryptamine) Transition Amide Bond Cleavage (Collision Induced) Parent->Transition Protonation at Amide O Frag_Cinnamoyl Cinnamoyl Acylium Ion [C9H7O]+ m/z 131.049 Transition->Frag_Cinnamoyl Charge on Carbonyl (Major) Frag_Tryptamine Tryptamine Cation [C10H12N]+ m/z 160.112 Transition->Frag_Tryptamine Charge on Amine (Minor) Frag_VinylIndole Vinyl Indole [C10H10N]+ m/z 144.081 Frag_Tryptamine->Frag_VinylIndole - NH3 (Neutral Loss) Frag_Indole Quinolinium Ion (Indole Core) m/z 130.065 Frag_VinylIndole->Frag_Indole Ring Expansion/Rearrangement

Figure 1: Proposed fragmentation pathway of N-cinnamoyl tryptamine under ESI-MS/MS conditions.

Quantitative Analysis & Validation

To ensure data integrity, the method must be validated for linearity and matrix effects.

Table 1: Validation Parameters for N-Cinnamoyl Tryptamine

ParameterSpecificationNotes
Linearity Range 1.0 – 1000 ng/mL

required.
LOD / LOQ 0.2 ng/mL / 0.6 ng/mLHighly sensitive due to resonant indole ring.
Recovery 85% - 105%Methanol extraction efficiency is typically high.
Matrix Effect < 15% SuppressionIf suppression >20%, use Deuterated Tryptamine as Internal Standard.
Precision (RSD) < 5% Intra-dayCrucial for batch-to-batch plant comparison.
Isomer Separation

The cinnamoyl group contains a double bond that can exist as trans (E) or cis (Z).

  • Nature: Natural N-CT is predominantly trans.

  • UV Artifacts: Exposure to light during extraction can generate the cis isomer.

  • Chromatography: The trans isomer typically elutes later than the cis isomer on C18 columns due to better planar packing with the stationary phase.

Analytical Workflow Summary

The following flowchart summarizes the decision-making process for analyzing unknown plant samples for N-CT presence.

Workflow Start Plant Sample (Root/Bark) Extract Extraction MeOH:H2O + 0.1% FA Start->Extract LC UHPLC Separation C18 Column Extract->LC MS1 Full Scan MS Target m/z 291.149 LC->MS1 Decision Peak Detected? MS1->Decision MS2 Targeted MS/MS (PRM or DDA) Decision->MS2 Yes Negative Not Detected / Analog Decision->Negative No Check1 Check m/z 131 (Cinnamoyl) MS2->Check1 Check2 Check m/z 144/160 (Indole) MS2->Check2 Result Confirmed N-Cinnamoyl Tryptamine Check1->Result Match Check2->Result Match

Figure 2: Decision tree for the identification of N-cinnamoyl tryptamine in complex matrices.

References

  • Evidente, A., & Masi, M. (2021).[2] Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Biomolecules, 11(12), 1765.[2] (Provides structural context for cinnamoyl-amide fragmentation).

  • Hýlová, A., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. (Methodology for extracting amide alkaloids).

  • Rana, S., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules.

  • ChemHelpAsap. (2022).[3] Common fragmentation mechanisms in mass spectrometry. (Fundamental mechanisms for amide/indole cleavage).

Sources

Application Note: In Vitro Antioxidant Profiling of Cinnamoyl Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Cinnamoyl tryptamine (and its derivatives like N-coumaroyltryptamine or N-feruloyltryptamine) represents a unique class of hydroxycinnamic acid amides (HCAAs). These molecules conjugate a cinnamic acid moiety with a tryptamine (indole) core .

From a drug development perspective, evaluating the antioxidant capacity of this scaffold requires a dual-assay approach due to its hybrid chemical structure:

  • The Indole Ring: Electron-rich, capable of Single Electron Transfer (SET).

  • The Cinnamoyl Chain: If substituted with phenolic hydroxyls (e.g., in feruloyl derivatives), it acts as a potent Hydrogen Atom Donor (HAT).

This guide details the protocols for DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1] These are selected because they cover both HAT and SET mechanisms, providing a comprehensive redox profile of the molecule.

Mechanistic Flowchart

The following diagram illustrates the scavenging mechanism and the decision logic for assay selection.

AntioxidantMechanism Compound Cinnamoyl Tryptamine Indole Indole Core (Electron Rich) Compound->Indole Cinnamoyl Cinnamoyl Chain (Conjugated System) Compound->Cinnamoyl Mech_SET Mechanism: SET (Single Electron Transfer) Indole->Mech_SET Primary Cinnamoyl->Mech_SET Resonance Stabilization Mech_HAT Mechanism: HAT (Hydrogen Atom Transfer) Cinnamoyl->Mech_HAT If Phenolic OH present Assay_ABTS ABTS Assay (Fast Kinetics, Aqueous/Organic) Mech_SET->Assay_ABTS Assay_DPPH DPPH Assay (Slow Kinetics, Organic Only) Mech_SET->Assay_DPPH Minor Mech_HAT->Assay_DPPH

Figure 1: Mechanistic basis for selecting DPPH and ABTS assays for Cinnamoyl Tryptamine profiling.

Critical Pre-Assay Considerations

Before initiating protocols, address the physicochemical limitations of Cinnamoyl Tryptamine.

Solubility & Stock Preparation

Cinnamoyl tryptamine is lipophilic. It will precipitate in pure aqueous buffers, invalidating optical density (OD) readings.

  • Stock Solvent: Dimethyl sulfoxide (DMSO) is mandatory. Prepare a 10 mM or 20 mM master stock.

  • Assay Tolerance: The final concentration of DMSO in the well must be < 1.0% (v/v) for ABTS and < 5% (v/v) for DPPH to avoid solvent interference with the radical stability.

Stability

The


-unsaturated carbonyl (the cinnamoyl double bond) is susceptible to photo-isomerization (trans 

cis) under direct light.
  • Requirement: All incubations must be performed in the dark (aluminum foil wrapped plates).

Protocol A: DPPH Radical Scavenging Assay

Principle: DPPH is a stable nitrogen-centered radical (purple).[2][3] Upon reduction by an antioxidant (H-donor), it becomes hydrazine (yellow). This assay primarily measures HAT capacity.

Reagents
  • DPPH Reagent: 2,2-Diphenyl-1-picrylhydrazyl (MW: 394.32 g/mol ).[1]

  • Solvent: Absolute Methanol (HPLC Grade).

  • Standard: Trolox (water-soluble Vitamin E analog) or Ascorbic Acid.

Solution Preparation
  • DPPH Working Solution (100 µM): Dissolve 3.94 mg DPPH in 100 mL Methanol.

    • QC Check: Absorbance at 517 nm (

      
      ) should be 
      
      
      
      .[4] If
      
      
      , dilute; if
      
      
      , add more DPPH. Prepare fresh daily.
Experimental Workflow (96-Well Plate)
StepActionVolumeNotes
1 Blanking 200 µL MethanolAdd to Column 1 (Blank).
2 Sample Addition 20 µLAdd serial dilutions of Cinnamoyl Tryptamine (in Methanol) to sample wells.
3 Control Addition 20 µLAdd Trolox standards (10–200 µM) to standard wells.
4 Radical Addition 180 µLAdd DPPH Working Solution to all Sample and Standard wells.
5 Mixing -Shake plate on orbital shaker for 30 seconds.
6 Incubation -Incubate for 30 minutes in the dark at Room Temp (25°C).
7 Measurement -Read Absorbance at 517 nm .

Expert Insight: Tryptamine derivatives can exhibit "slow kinetics" due to steric hindrance around the indole nitrogen. If the curve is erratic at 30 mins, extend incubation to 60 mins.

Protocol B: ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized to the radical cation ABTSngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (blue-green) by potassium persulfate.[5][6] Antioxidants reduce it back to colorless ABTS. This measures both SET and HAT and is pH-independent.
Reagents[1][2][8][9]
  • ABTS Salt: (MW: 548.68 g/mol ).

  • Oxidant: Potassium Persulfate (

    
    ).
    
  • Solvent: Ethanol or PBS (pH 7.4). Note: For Cinnamoyl Tryptamine, Ethanol is preferred to prevent precipitation.

Radical Generation (Critical Step)
  • Stock A: 7 mM ABTS in water.[7]

  • Stock B: 2.45 mM Potassium Persulfate in water.[7]

  • Generation: Mix Stock A and Stock B in a 1:1 ratio . Store in the dark at room temperature for 12–16 hours before use.

  • Working Solution: Dilute the generated radical with Ethanol until the Absorbance at 734 nm is 0.70

    
     0.02 .[7]
    
Experimental Workflow
StepActionVolumeNotes
1 Sample Addition 10 µLAdd Cinnamoyl Tryptamine dilutions (in Ethanol/DMSO).
2 Radical Addition 190 µLAdd diluted ABTS

Working Solution.
3 Incubation -Incubate for 6 minutes in the dark. (Reaction is faster than DPPH).
4 Measurement -Read Absorbance at 734 nm .

Data Analysis & Interpretation

Calculation of % Inhibition

For both assays, calculate the scavenging percentage:



Where:

  • 
     = Absorbance of the radical + solvent (no antioxidant).
    
  • 
     = Absorbance of the radical + test compound.
    
Reporting Results (TEAC & IC50)

Do not report raw % inhibition alone.

  • IC50: Plot Concentration (x-axis) vs. % Inhibition (y-axis). Use non-linear regression (Sigmoidal Dose-Response) to find the concentration inhibiting 50% of the radical.

  • TEAC (Trolox Equivalent Antioxidant Capacity):

    
    
    
    • Interpretation: A TEAC > 1 indicates the sample is more potent than Trolox.

Comparative Workflow Diagram

AssayWorkflow cluster_DPPH DPPH Assay (HAT Dominant) cluster_ABTS ABTS Assay (SET/HAT Mixed) Start Start: Cinnamoyl Tryptamine Stock (10mM in DMSO) D_Prep Dilute in Methanol Start->D_Prep A_Prep Dilute in Ethanol (Target Abs 0.70) Start->A_Prep D_Add Add DPPH (100µM) Purple Solution D_Prep->D_Add D_Inc Incubate 30 min (Dark) D_Add->D_Inc D_Read Read @ 517 nm D_Inc->D_Read Calc Calculate IC50 & TEAC D_Read->Calc A_Gen Generate Radical (12-16h Pre-incubation) A_Gen->A_Prep A_Add Add Sample + ABTS Blue-Green Solution A_Prep->A_Add A_Inc Incubate 6 min (Dark) A_Add->A_Inc A_Read Read @ 734 nm A_Inc->A_Read A_Read->Calc

Figure 2: Parallel workflow for comparative antioxidant profiling.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[7] LWT - Food Science and Technology.

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[7] Free Radical Biology and Medicine.

  • Clement, Y., et al. (2021). Synthesis and antioxidant capacities of hydroxyl derivatives of cinnamoylphenethylamine.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides analogous protocol for cinnamoyl-amine conjugates).

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology.

Sources

Measuring Cinnamoyl tryptamine IC50 value for tyrosinase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of Cinnamoyl Tryptamine IC50 Value for Mushroom Tyrosinase

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] The enzymatic cascade it initiates involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] This dopaquinone is a highly reactive precursor that undergoes a series of non-enzymatic reactions to form melanin.[3]

While essential for photoprotection, the overproduction and abnormal accumulation of melanin, driven by hyperactive tyrosinase, can lead to various dermatological conditions such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents for cosmetic applications and therapeutic agents for hyperpigmentation disorders.[3][5]

Cinnamic acid and its derivatives have been identified as a promising class of tyrosinase inhibitors.[6][7] This application note provides a detailed protocol for determining the inhibitory potency of a specific derivative, Cinnamoyl tryptamine, by measuring its half-maximal inhibitory concentration (IC50). The IC50 value is a critical quantitative measure that defines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, serving as a key benchmark for evaluating its efficacy.[8][9]

Assay Principle: Spectrophotometric Measurement of Dopachrome Formation

The core of this assay is the enzymatic conversion of L-DOPA into a colored product, dopachrome, which can be quantified using a spectrophotometer. Tyrosinase oxidizes the colorless substrate L-DOPA into dopaquinone. This intermediate then undergoes a rapid intramolecular cyclization and subsequent oxidation to form dopachrome, which exhibits a distinct orange/red color with a maximum absorbance wavelength of approximately 475 nm.[10][11][12]

The rate of dopachrome formation is directly proportional to the activity of the tyrosinase enzyme.[10] In the presence of an inhibitor like Cinnamoyl tryptamine, the enzyme's catalytic activity is reduced, leading to a decreased rate of dopachrome production and thus a slower increase in absorbance at 475 nm. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to precisely calculate the IC50 value.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism LDOPA L-DOPA (Substrate) Colorless Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Dopachrome Dopachrome (Product) Colored (Abs @ 475 nm) Dopaquinone->Dopachrome Spontaneous Tyrosinase Tyrosinase (Enzyme) InactiveComplex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->InactiveComplex Inhibitor Cinnamoyl Tryptamine (Inhibitor) Inhibitor->InactiveComplex InactiveComplex->Dopachrome Reaction Blocked/ Reduced

Caption: Principle of the tyrosinase inhibition assay.

Materials and Reagents

Sourcing high-quality reagents is critical for assay reproducibility. Perform all dilutions using ultrapure water and analytical-grade solvents.

ReagentSupplier ExampleCat. No. ExampleRationale for Use
Mushroom TyrosinaseSigma-AldrichT3824A commercially available and widely used source of tyrosinase for inhibitor screening due to its high activity and cost-effectiveness.[5]
L-DOPASigma-AldrichD9628The specific substrate for the oxidase activity of tyrosinase, leading to the formation of the colored product dopachrome.
Cinnamoyl tryptamineCustom Synthesis/VendorN/AThe test compound whose inhibitory potential is to be determined.
Kojic AcidSigma-AldrichK3125A well-characterized, potent tyrosinase inhibitor used as a positive control to validate the assay's performance.[13]
Potassium PhosphateFisher ScientificP285Used to prepare the buffer system that maintains a stable pH, which is crucial for optimal enzyme activity.[14]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418An aprotic solvent used to dissolve Cinnamoyl tryptamine and other hydrophobic compounds for creating stock solutions.[15]
96-Well Flat-Bottom PlatesCorning3596Standard format for spectrophotometric assays, allowing for multiple concentrations and replicates to be tested simultaneously.

Experimental Protocols

Preparation of Stock and Working Solutions

Causality Note: Fresh preparation of enzyme and substrate solutions is paramount. L-DOPA can auto-oxidize, and enzyme activity can degrade over time, leading to inaccurate results. All solutions containing the test inhibitor should be prepared on the day of the experiment.

  • 50 mM Potassium Phosphate Buffer (pH 6.5):

    • Dissolve Potassium Phosphate, Monobasic (KH₂PO₄) in ultrapure water to a concentration of 50 mM.

    • Adjust the pH to 6.5 using 1 M KOH. This pH is near the optimal activity range for mushroom tyrosinase.[14]

    • Store at 4°C for up to one week.

  • 1000 U/mL Mushroom Tyrosinase Stock Solution:

    • Prepare a solution containing 1000 units/mL of tyrosinase in cold (4°C) Phosphate Buffer.[13]

    • Prepare this solution immediately before use and keep it on ice at all times to prevent loss of activity.

  • 10 mM L-DOPA Substrate Solution:

    • Dissolve L-DOPA in Phosphate Buffer (pH 6.5) to a final concentration of 10 mM.

    • This solution may require gentle warming or vortexing to fully dissolve.

    • Prepare fresh and protect from light to prevent non-enzymatic oxidation.

  • 10 mM Cinnamoyl Tryptamine Stock Solution:

    • Dissolve Cinnamoyl tryptamine in 100% DMSO to create a 10 mM stock solution.

    • Note: Tryptamine derivatives can have poor aqueous solubility; DMSO is an effective solvent.[15][16]

    • From this stock, prepare serial dilutions in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.). These will be further diluted in the assay buffer.

  • 1 mM Kojic Acid (Positive Control):

    • Dissolve Kojic acid in Phosphate Buffer to a final concentration of 1 mM.

Tyrosinase Inhibition Assay Procedure (96-Well Plate Format)

Self-Validation Note: The inclusion of multiple controls is non-negotiable for a trustworthy protocol. The Enzyme Control (EC) represents 100% activity, while the Blank corrects for any background signal. The Positive Control validates the assay's ability to detect inhibition.

  • Plate Setup: Assign wells for Blanks, Enzyme Control (EC), Positive Control (IC), and various concentrations of the test compound (Sample). It is mandatory to run all conditions in triplicate.

  • Reagent Addition:

    • Test Sample Wells: Add 20 µL of the appropriate Cinnamoyl tryptamine dilution (prepared in buffer) and 130 µL of Phosphate Buffer.

    • Enzyme Control (EC) Well: Add 20 µL of the solvent (e.g., buffer with the same final % DMSO as the sample wells) and 130 µL of Phosphate Buffer. This represents 0% inhibition.

    • Positive Control (IC) Well: Add 20 µL of 1 mM Kojic Acid and 130 µL of Phosphate Buffer.

    • Blank Well: Add 150 µL of Phosphate Buffer.

  • Enzyme Pre-incubation:

    • To all wells except the Blank, add 20 µL of the 1000 U/mL Tyrosinase solution.

    • Tap the plate gently to mix.

    • Incubate the plate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[17]

  • Reaction Initiation and Measurement:

    • Set the microplate reader to measure absorbance at 475 nm in kinetic mode.

    • Initiate the reaction by adding 30 µL of the 10 mM L-DOPA solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the reader and begin measuring the absorbance every 60 seconds for 20 minutes.

G cluster_prep 1. Plate Preparation cluster_enzyme 2. Enzyme Incubation cluster_reaction 3. Reaction & Measurement A1 Add Buffer & Inhibitor/Controls B1 Add Tyrosinase (except Blank) A1->B1 B2 Incubate 10 min @ 25°C B1->B2 Allows inhibitor binding C1 Add L-DOPA Substrate (Initiates Reaction) B2->C1 C2 Read Absorbance @ 475 nm (Kinetic Mode, 20 min) C1->C2

Caption: Step-by-step experimental workflow for the assay.

Data Analysis and IC50 Determination

  • Calculate Reaction Rate (Velocity):

    • For each well, plot Absorbance vs. Time (minutes).

    • Determine the slope of the linear portion of this curve. This slope (ΔAbs/min) represents the initial reaction rate (V).

    • Subtract the rate of the Blank from all other rates to correct for non-enzymatic substrate oxidation.

  • Calculate Percentage Inhibition:

    • Use the corrected rates to calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where:

      • V_control is the rate of the Enzyme Control (EC) well.

      • V_sample is the rate of the well containing Cinnamoyl tryptamine.

  • Determine the IC50 Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the Cinnamoyl tryptamine concentration (X-axis).

    • The resulting data points should form a sigmoidal dose-response curve.[8]

    • Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation. This will provide a precise IC50 value.[18] The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

Sample Data Table
Cinnamoyl Tryptamine [µM]Log [Concentration]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05200.0%
100.045811.9%
50.700.036430.0%
101.000.025551.0%
251.400.013075.0%
501.700.006288.1%
1002.000.002196.0%

References

  • ResearchGate. (2023). Tyrosinase inhibitory activity. [Link]

  • edX. IC50 Determination. [Link]

  • ResearchGate. (n.d.). Inhibitory effects of Cinnamomum cassia bark-derived materials on mushroom tyrosinase. [Link]

  • Google Patents. (n.d.).
  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [Link]

  • Royal Society of Chemistry. (n.d.). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. [Link]

  • Active Concepts. (n.d.). Tyrosinase Inhibition Assay. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2018). Catalytic mechanism of the tyrosinase reaction toward the Tyr98 residue in the caddie protein. [Link]

  • MDPI. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. [Link]

  • Wikipedia. (n.d.). Tyrosinase. [Link]

  • Journal of University Malaya Medical Centre. (n.d.). OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. [Link]

  • MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

  • MDPI. (n.d.). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. [Link]

  • National Center for Biotechnology Information. (2024). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. [Link]

  • SAGE Journals. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. [Link]

  • ResearchGate. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. [Link]

  • CORE. (n.d.). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of tyrosinase. [Link]

  • Adam Cap. (2009). Kinetics Analysis of Tyrosinase. [Link]

  • YouTube. (2015). Tyrosinase Enzyme Video. [Link]

  • Royal Society of Chemistry. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. [Link]

  • ResearchGate. (2021). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). [Link]

  • Wiley Online Library. (n.d.). Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. [Link]

  • PubMed. (n.d.). Tyrosinase enzyme: 1. An overview on a pharmacological target. [Link]

  • Taylor & Francis Online. (n.d.). On the interpretation of tyrosinase inhibition kinetics. [Link]

Sources

Application Notes and Protocols for Cinnamoyl Tryptamine in Skin Whitening Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Depigmenting Agents

The regulation of skin pigmentation is a significant focus in dermatology and cosmetic science. Melanin, the primary pigment determining skin, hair, and eye color, provides crucial protection against ultraviolet (UV) radiation.[1] However, the overproduction and irregular distribution of melanin can lead to various hyperpigmentary disorders, such as melasma, freckles, and solar lentigo (age spots), creating a substantial demand for effective and safe skin whitening agents.[1]

The biological process of melanin synthesis, known as melanogenesis, involves a series of enzymatic reactions within specialized organelles called melanosomes, located in melanocytes.[2] The key rate-limiting enzyme in this pathway is tyrosinase.[3][4][5] Inhibition of tyrosinase activity is, therefore, the most prominent and direct strategy for developing agents that can decrease melanin production.[1][3][5]

Cinnamoyl tryptamine, an amide synthesized from cinnamic acid and tryptamine, has emerged as a compound of interest for cosmetic applications, including skin whitening.[6] Its structural similarity to other known tyrosinase inhibitors from the cinnamic acid family suggests a strong potential for modulating melanogenesis.[7][8] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a robust framework, from mechanistic theory to detailed experimental protocols, for the systematic evaluation of cinnamoyl tryptamine's efficacy and safety as a novel skin whitening agent.

The Core Target: Understanding the Melanogenesis Pathway

Melanogenesis is a complex signaling cascade that begins with the amino acid L-tyrosine.[4][9] The process is primarily regulated by the copper-containing enzyme, tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][9][10] From dopaquinone, the pathway bifurcates to produce either the brown-black eumelanin or the red-yellow pheomelanin.[4][10]

The central hypothesis for cinnamoyl tryptamine's depigmenting activity is its ability to directly inhibit tyrosinase. Many phenolic compounds, particularly derivatives of cinnamic acid, are known to be effective tyrosinase inhibitors.[7] They can act by chelating the copper ions in the enzyme's active site or by competing with the natural substrate, L-tyrosine. The tryptamine moiety may also contribute to the molecule's binding affinity and specificity.

A secondary, yet significant, mechanism could be its antioxidant activity. Oxidative stress is known to stimulate melanogenesis. Therefore, compounds with free-radical scavenging properties can help mitigate the triggers of melanin overproduction.

Diagram of the Melanogenesis Pathway The following diagram illustrates the key steps in melanin synthesis and highlights the primary target for depigmenting agents.

Melanogenesis_Pathway cluster_Melanocyte Melanocyte cluster_Melanosome Melanosome Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Series of reactions Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin + Cysteine Inhibitor Cinnamoyl Tryptamine (Hypothesized Inhibitor) Inhibitor->Tyrosine Inhibition

Caption: The Melanogenesis Pathway and the inhibitory action of Cinnamoyl Tryptamine.

Experimental Workflow for Efficacy and Safety Assessment

A multi-tiered approach is essential for a thorough evaluation of cinnamoyl tryptamine. This workflow progresses from fundamental biochemical assays to more complex cell-based models, ensuring a comprehensive understanding of the compound's activity and safety profile before considering more advanced studies.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays (B16F10 Melanoma Cells) TyrosinaseAssay Protocol 4.1: Mushroom Tyrosinase Inhibition Assay Cytotoxicity Protocol 5.1: Cytotoxicity Assay (e.g., MTT) TyrosinaseAssay->Cytotoxicity Proceed if active AntioxidantAssay Protocol 4.2: Antioxidant Assays (DPPH & ABTS) AntioxidantAssay->Cytotoxicity MelaninContent Protocol 5.2: Cellular Melanin Content Assay Cytotoxicity->MelaninContent Determine Non-Toxic Concentrations CellularTyr Protocol 5.3: Cellular Tyrosinase Activity Assay MelaninContent->CellularTyr Confirm Mechanism

Caption: A logical workflow for evaluating Cinnamoyl Tryptamine's potential.

Detailed Protocols: In Vitro Biochemical Assays

These initial assays provide a rapid and cost-effective way to screen for primary activity.

Protocol 4.1: Mushroom Tyrosinase Inhibition Assay

Causality and Principle: This assay directly measures the enzymatic activity of tyrosinase. Mushroom tyrosinase is widely used as it is commercially available, cost-effective, and shares structural similarities with human tyrosinase, making it a reliable model for initial screening.[11] The assay quantifies the inhibition of the enzyme's ability to oxidize its substrate, L-DOPA, which results in the formation of dopachrome, a colored product that can be measured spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Cinnamoyl Tryptamine (and other test compounds)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Protect from light.

    • Prepare stock solutions of cinnamoyl tryptamine and kojic acid (e.g., 10 mM) in DMSO. Create serial dilutions to test a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of various concentrations of the test compound (cinnamoyl tryptamine) or positive control (kojic acid) to respective wells.

    • Add 20 µL of DMSO to the control wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL final concentration) to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2 mM final concentration) to all wells.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero (T=0).

    • Incubate the plate at 25°C for a set period (e.g., 20 minutes).

    • Measure the absorbance again at 475 nm at the final time point (T=final).

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [1 - (Sample Rate / Control Rate)] * 100 where Rate = (Absorbance at T=final - Absorbance at T=0).

    • Plot the % Inhibition against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol 4.2: Antioxidant Activity Assays (DPPH & ABTS)

Causality and Principle: These assays evaluate the free-radical scavenging capacity of a compound, which is a desirable secondary attribute for a skin health ingredient.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color fades to yellow.[12] The change in absorbance is proportional to the antioxidant capacity.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated by oxidizing ABTS with potassium persulfate. This radical has a blue-green color. Antioxidants reduce the ABTS radical, causing a loss of color.[13] This assay is applicable to both hydrophilic and lipophilic compounds.

Materials:

  • DPPH, ABTS, Potassium Persulfate

  • Methanol or Ethanol

  • Ascorbic Acid or Trolox (Positive Controls)

  • Test compounds

  • 96-well microplate and reader

Abbreviated Procedure (DPPH):

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).[14]

  • Add a small volume of the test compound at various concentrations to the wells of a 96-well plate.

  • Add the DPPH solution to initiate the reaction.[14]

  • Incubate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at ~517 nm.[14]

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Abbreviated Procedure (ABTS):

  • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with buffer to an absorbance of ~0.70 at 734 nm.

  • Add a small volume of the test compound to the diluted ABTS solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Detailed Protocols: Cell-Based Assays

Moving to a cellular model provides a more biologically relevant system to confirm in vitro findings and assess safety. The B16F10 murine melanoma cell line is a well-established and widely used model for this purpose as it readily produces melanin upon stimulation.[15][16]

Protocol 5.1: Cell Viability and Cytotoxicity Assay (MTT)

Causality and Principle: Before testing for efficacy, it is imperative to determine the concentration range at which cinnamoyl tryptamine is not toxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • B16F10 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of cinnamoyl tryptamine. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the non-toxic working concentrations for subsequent efficacy assays.

Protocol 5.2: Cellular Melanin Content Assay

Causality and Principle: This is the key efficacy assay to determine if cinnamoyl tryptamine reduces melanin production in a cellular environment. Cells are stimulated to produce melanin, typically with α-melanocyte-stimulating hormone (α-MSH), mimicking a physiological signal.[15][18] The melanin is then extracted from the cells and quantified.

Materials:

  • B16F10 cells and culture medium

  • α-MSH (alpha-Melanocyte-Stimulating Hormone)

  • Cinnamoyl Tryptamine (at non-toxic concentrations)

  • Kojic Acid (Positive Control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 1N NaOH with 10% DMSO)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed B16F10 cells in a suitable plate (e.g., 1 x 10⁵ cells/well in a 6-well plate) and incubate for 24 hours.[18][19]

  • Treatment: Replace the medium with fresh medium containing a stimulant (e.g., 200 nM α-MSH) and the test compounds (cinnamoyl tryptamine at various non-toxic concentrations) or controls.[18]

    • Groups: Untreated control, α-MSH only, α-MSH + Kojic Acid, α-MSH + Cinnamoyl Tryptamine.

  • Incubation: Incubate for 48-72 hours.[15][18]

  • Cell Lysis and Melanin Extraction:

    • Wash the cells twice with cold PBS.[19]

    • Harvest the cells (e.g., by trypsinization or scraping) and centrifuge to obtain a cell pellet.

    • Dissolve the cell pellet in 1N NaOH with 10% DMSO.

    • Heat at 80°C for 1-2 hours to solubilize the melanin.

  • Quantification:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm or 475 nm.

    • Normalize the melanin content to the total protein content of a parallel cell lysate (e.g., using a BCA protein assay) to account for any effects on cell proliferation.

  • Data Analysis: Express the melanin content as a percentage of the α-MSH-stimulated control group.

Data Interpretation and Presentation

Table 1: Summary of In Vitro Efficacy and Cytotoxicity

Compound Mushroom Tyrosinase IC50 (µM) DPPH Scavenging IC50 (µM) ABTS Scavenging IC50 (µM) B16F10 Cytotoxicity IC50 (µM)
Cinnamoyl Tryptamine Experimental Value Experimental Value Experimental Value Experimental Value
Kojic Acid (Control) Reference Value N/A N/A Reference Value

| Ascorbic Acid (Control) | N/A | Reference Value | Reference Value | N/A |

Table 2: Summary of Cellular Anti-Melanogenic Activity

Treatment Group (with α-MSH) Concentration (µM) Melanin Content (% of Stimulated Control)
Vehicle Control - 100 ± SD
Kojic Acid Concentration Value ± SD
Cinnamoyl Tryptamine Conc. 1 Value ± SD
Cinnamoyl Tryptamine Conc. 2 Value ± SD

| Cinnamoyl Tryptamine | Conc. 3 | Value ± SD |

Considerations for Formulation and Safety

While these protocols establish the biological activity of cinnamoyl tryptamine, its practical application depends on two further critical factors:

  • Topical Delivery: For any skin whitening agent to be effective, it must penetrate the stratum corneum to reach the melanocytes in the epidermis. Therefore, research into appropriate topical formulations is a necessary subsequent step. Advanced delivery systems like microemulsions, nanoemulsions, or transfersomes can significantly enhance the bioavailability of the active compound in the skin.[20][21][22]

  • Safety and Toxicology: The tryptamine scaffold is present in many biologically active molecules, including some psychoactive substances.[23][24][25] Although cinnamoyl tryptamine is being developed for cosmetic use, a thorough safety assessment is paramount. This includes evaluating its potential for skin irritation, sensitization, and phototoxicity. Furthermore, studies on systemic absorption and toxicity are crucial to ensure that the compound is safe for topical application and does not pose broader health risks.[23][25]

Conclusion

Cinnamoyl tryptamine presents a promising avenue in the search for novel skin whitening agents, primarily through the targeted inhibition of tyrosinase. The experimental framework provided in these application notes offers a systematic and scientifically rigorous approach to validating its efficacy and safety. By progressing from fundamental enzymatic and antioxidant assays to biologically relevant cell-based models, researchers can build a comprehensive data package. This structured evaluation is essential for substantiating the compound's mechanism of action and establishing the foundation for future formulation and pre-clinical development.

References

  • Mechanism of skin whitening through San-Bai decoction-induced tyrosinase inhibition and discovery of natural products targeting tyrosinase. (2023-03-31).
  • Multi-gram preparation of cinnamoyl tryptamines as skin whitening agents through a chemo-enzymatic flow process. (2021-12-27). Vapourtec.
  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. PMC.
  • MCBS - Cell and BioPharmaceutical Institute. Cell and BioPharmaceutical Institute.
  • Melanin level analysis of B16-F10 cells to different concentrations of...
  • Skin-Whitening Effects of Cannabinol (CBN) Through Melanin Inhibition in B16F10 Melanoma Cells. (2024-03-22). MDPI.
  • Toxicology and Analysis of Psychoactive Tryptamines.
  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023-05-04). PMC - NIH.
  • Tyrosinase inhibitory effects and antioxidative activities of novel cinnamoyl amides with amino acid ester moiety. (2012-09-15). PubMed.
  • Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling P
  • Biochemistry, Melanin. (2023-07-14).
  • Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. (2024-06-06).
  • Melanin Synthesis P
  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (2017-12). PubMed.
  • The hallucinogenic world of tryptamines: an upd
  • Toxicology and Analysis of Psychoactive Tryptamines. (2020-12-04). PubMed.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. MDPI.
  • Melanin Production P
  • Formulation, Characterization, and Clinical Evaluation of Microemulsion Containing Clotrimazole for Topical Delivery. PMC - NIH.
  • The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-rel
  • Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. SpringerOpen.
  • Topical Delivery of Carvedilol Loaded Nano-Transfersomes for Skin Cancer Chemoprevention.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16).
  • Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. PMC - PubMed Central.
  • Ursolic Acid Loaded Transniosomes Nanogel for Topical Delivery: Statistical Optimization with Box-Behnken Design of Quality by Design (QbD)
  • Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. RSC Publishing.
  • Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. (2013-08-06).

Sources

Application Note & Protocols: Cinnamoyl Tryptamine for Studying Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which overwhelms endogenous antioxidant systems and leads to neuronal damage and apoptosis. This guide provides a comprehensive framework for investigating the neuroprotective potential of Cinnamoyl Tryptamine, a synthetic compound merging the structural features of tryptamine and cinnamic acid derivatives. Tryptamines are known neuromodulators, while various cinnamoyl derivatives have demonstrated antioxidant and anti-inflammatory properties.[1][2] This document outlines detailed, field-proven protocols for assessing the compound's efficacy in mitigating oxidative stress-induced neuronal injury using the SH-SY5Y human neuroblastoma cell line as a robust in vitro model. Methodologies cover initial cytotoxicity screening, neuroprotection assays against hydrogen peroxide (H₂O₂)-induced damage, and mechanistic studies targeting the Nrf2 antioxidant response pathway.

Introduction & Rationale

Cinnamoyl Tryptamine (C₁₉H₁₈N₂O) is a molecule of significant interest for neuroprotective research.[3] Its hybrid structure offers a compelling therapeutic hypothesis:

  • The Tryptamine Moiety: Tryptamine is an endogenous monoamine neurotransmitter and the structural backbone for key neuromodulators like serotonin and melatonin.[4][5] Its derivatives can interact with a wide range of receptors in the central nervous system, potentially modulating neuronal function and survival pathways.[5]

  • The Cinnamoyl Moiety: Cinnamic acid and its derivatives, such as trans-cinnamaldehyde, are well-documented for their biological activities, including potent antioxidant and anti-inflammatory effects.[6] Studies have shown that cinnamoyl derivatives can reduce oxidative burden and exhibit neuroprotective potential in various models.[1]

The convergence of these two pharmacophores suggests that Cinnamoyl Tryptamine could act as a multi-target agent, capable of both modulating neuronal signaling and directly combating oxidative stress—a hallmark of neurodegenerative diseases.[7] This application note provides the necessary protocols to systematically test this hypothesis, beginning with foundational in vitro assays.

Foundational In Vitro Analysis: A Stepwise Approach

The primary goal of the initial in vitro phase is to establish a therapeutic window and demonstrate a protective effect in a relevant neuronal cell model. The human neuroblastoma cell line, SH-SY5Y, is an excellent choice due to its human origin and ability to differentiate into a mature neuronal phenotype, making it a reliable model for neurotoxicity and neuroprotection studies.[8][9]

Our experimental strategy is designed to be logical and sequential. First, we determine the compound's intrinsic toxicity to establish safe dosing concentrations. Second, we challenge the cells with a known neurotoxin in the presence of our compound to assess its protective capacity. Finally, we investigate the underlying mechanisms of protection.

In_Vitro_Workflow cluster_0 Phase 1: Safety & Efficacy cluster_1 Phase 2: Mechanistic Insight A SH-SY5Y Cell Culture (Propagation & Maintenance) B Protocol 2.1: Cytotoxicity Screening (MTT Assay) A->B C Determine Max Non-Toxic Dose (MNTD) B->C D Protocol 2.2: Neuroprotection Assay (H₂O₂-induced Oxidative Stress) C->D E Protocol 3.1: ROS Measurement (DCFDA Assay) D->E If Protective F Protocol 3.2: Apoptosis Assessment (Caspase-3 Activity) E->F G Protocol 3.3: Pathway Analysis (Nrf2/HO-1 Western Blot) F->G H Conclusion & Future Directions G->H Synthesize Data

Figure 1: A stepwise experimental workflow for evaluating Cinnamoyl Tryptamine.

Protocol 2.1: Determining Non-Toxic Concentration via MTT Assay

Causality: Before assessing neuroprotective properties, it is imperative to determine the concentration range at which Cinnamoyl Tryptamine itself does not cause harm to the SH-SY5Y cells. The MTT assay is a standard colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Cinnamoyl Tryptamine (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Cinnamoyl Tryptamine in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" group treated with medium containing 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows no significant decrease in viability (e.g., >95% viability) is the Maximum Non-Toxic Dose (MNTD) to be used in subsequent experiments.

Protocol 2.2: Assessing Neuroprotection Against H₂O₂-Induced Oxidative Stress

Causality: Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that directly induces oxidative stress, a common pathological mechanism in neurodegeneration.[10][11] This protocol tests the ability of Cinnamoyl Tryptamine to protect cells from an H₂O₂-induced insult, measured by the MTT assay for cell viability.

Materials:

  • All materials from Protocol 2.1

  • Hydrogen Peroxide (H₂O₂) (30% stock solution)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2.1.

  • Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing Cinnamoyl Tryptamine at various non-toxic concentrations (e.g., MNTD, MNTD/2, MNTD/4) determined from Protocol 2.1. Include a "vehicle control" group.

  • Incubate for 2 hours to allow the compound to exert its effects.[9]

  • Oxidative Insult: Prepare a working solution of H₂O₂ in serum-free medium (a typical starting concentration is 200-500 µM, but this should be optimized for your specific cell passage number).[12]

  • Add the H₂O₂ solution to all wells except the "untreated control" group.

  • Incubation: Incubate for an additional 24 hours.

  • Viability Assessment: Perform the MTT assay as described in steps 5-8 of Protocol 2.1.

  • Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Cinnamoyl Tryptamine. A significant increase in viability in the pre-treated groups indicates a neuroprotective effect.

Table 1: Hypothetical Data for Neuroprotection Assay

Group Treatment Cell Viability (%)
Control Medium only 100 ± 5.2
Vehicle + H₂O₂ 0.1% DMSO + 300 µM H₂O₂ 48 ± 4.5
CT (5 µM) + H₂O₂ 5 µM Cinnamoyl Tryptamine + 300 µM H₂O₂ 65 ± 5.1*
CT (10 µM) + H₂O₂ 10 µM Cinnamoyl Tryptamine + 300 µM H₂O₂ 78 ± 4.9*
CT (20 µM) + H₂O₂ 20 µM Cinnamoyl Tryptamine + 300 µM H₂O₂ 85 ± 5.3*

*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle + H₂O₂ group.

Elucidating the Mechanism of Action

Demonstrating a protective effect is the first step. The next crucial phase is to understand how the compound works. Based on the cinnamoyl moiety, a primary hypothesis is the modulation of the cellular antioxidant response. We will investigate this by measuring Reactive Oxygen Species (ROS), assessing apoptosis, and probing the key antioxidant signaling pathway, Nrf2.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Keap1 Keap1 Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2_Keap1->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription CT Cinnamoyl Tryptamine (Hypothesized Activator) CT->Nrf2_Keap1 Induces Dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Nrf2_Keap1 Induces Dissociation

Figure 2: The Nrf2 antioxidant signaling pathway.

Protocol 3.1: Measurement of Intracellular ROS

Causality: To confirm that the protective effect is linked to antioxidant activity, we must directly measure intracellular ROS levels. The DCFDA assay uses a cell-permeable probe that fluoresces upon oxidation by ROS.[13][14] A reduction in fluorescence in compound-treated cells indicates a decrease in ROS.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Ex/Em: 485/535 nm)

Procedure:

  • Seeding and Treatment: Seed and treat cells with Cinnamoyl Tryptamine and H₂O₂ as described in Protocol 2.2, using a black-walled plate.

  • DCFH-DA Staining: After the desired treatment period (e.g., 6-24 hours), remove the medium and wash cells once with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution (prepared in serum-free medium) to each well.[15]

  • Incubate for 30 minutes at 37°C in the dark.[16]

  • Measurement: Remove the DCFH-DA solution, wash cells gently with PBS, and add 100 µL of PBS to each well. Immediately measure fluorescence at an excitation of ~485 nm and an emission of ~535 nm.[13]

  • Analysis: Normalize the fluorescence intensity of treated groups to the H₂O₂-only group. A significant decrease in fluorescence indicates ROS scavenging or prevention of ROS formation.

Protocol 3.2: Assessment of Apoptosis via Caspase-3 Activity

Causality: High levels of oxidative stress trigger apoptosis, or programmed cell death. Caspase-3 is a key executioner caspase in this process.[17] Measuring its activity provides a direct readout of the apoptotic signaling cascade. A reduction in caspase-3 activity by Cinnamoyl Tryptamine would strongly suggest an anti-apoptotic, neuroprotective mechanism.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate).[18]

  • Cell lysis buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Culture and Lysis: Culture and treat cells in a 6-well plate format to obtain sufficient protein lysate. After treatment, collect and lyse the cells according to the manufacturer's protocol.[17]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Caspase Assay: In a 96-well plate, add 10-50 µg of protein lysate per well.[19]

  • Initiate the reaction by adding the caspase-3 substrate solution.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[19] Measure the absorbance (for pNA) or fluorescence (for AMC) according to the kit's instructions.[19][20]

  • Analysis: Calculate the caspase-3 activity relative to the H₂O₂-only group. A dose-dependent decrease in activity in the compound-treated groups indicates inhibition of the apoptotic pathway.

Table 2: Hypothetical Data for Mechanistic Assays

Group Treatment Relative ROS Level (%) Relative Caspase-3 Activity (%)
Control Medium only 100 ± 8.1 100 ± 9.5
Vehicle + H₂O₂ 0.1% DMSO + 300 µM H₂O₂ 350 ± 25.4 420 ± 31.2
CT (20 µM) + H₂O₂ 20 µM Cinnamoyl Tryptamine + 300 µM H₂O₂ 180 ± 15.7* 195 ± 20.8*

*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle + H₂O₂ group.

Protocol 3.3: Investigating the Nrf2/ARE Pathway via Western Blot

Causality: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response.[21][22] Upon activation, Nrf2 translocates to the nucleus and drives the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[23] Western blotting allows for the quantification of Nrf2 nuclear translocation and HO-1 protein expression, providing direct evidence of pathway activation by Cinnamoyl Tryptamine.[24]

Materials:

  • Cell lysis and nuclear/cytoplasmic fractionation buffers

  • SDS-PAGE gels and transfer apparatus

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Fractionation: Treat cells in 6-well or 10 cm dishes. After treatment, perform nuclear and cytoplasmic fractionation using a commercial kit or established protocol.

  • Protein Quantification: Determine the protein concentration for both cytoplasmic and nuclear fractions.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate with primary antibodies overnight at 4°C (e.g., Nrf2, HO-1). Use β-actin as a loading control for cytoplasmic/total lysates and Lamin B1 for nuclear lysates.[25] e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash again and apply chemiluminescent substrate.

  • Imaging and Analysis: Capture the image using a chemiluminescence imager. Quantify band density using software like ImageJ. An increase in nuclear Nrf2 and total HO-1 protein levels in compound-treated cells confirms activation of the Nrf2 pathway.[26][27]

In Vivo Proof-of-Concept: Scopolamine Model

While in vitro data is crucial, translation to an in vivo model is the ultimate goal. The scopolamine-induced amnesia model in mice is a well-established and rapid method for screening compounds for their effects on cognitive function.[28][29][30] Scopolamine, a muscarinic receptor antagonist, induces memory impairment, providing a platform to test the restorative effects of Cinnamoyl Tryptamine.[29][30]

In_Vivo_Workflow A Animal Acclimatization (1 week) B Compound Administration (e.g., 7 days, i.p. or p.o.) A->B C Scopolamine Injection (30 min pre-test, i.p.) B->C D Behavioral Testing (e.g., Y-maze, Novel Object Recognition) C->D E Tissue Collection (Brain Homogenate) D->E F Biochemical Analysis (Oxidative Stress & Cholinergic Markers) E->F

Figure 3: A general workflow for an in vivo scopolamine-induced amnesia study.

A full in vivo protocol is beyond the scope of this note, but the key steps involve daily administration of Cinnamoyl Tryptamine for a set period, followed by an acute scopolamine challenge before behavioral tests that assess learning and memory (e.g., Y-maze, Morris water maze, or novel object recognition).[29][31] Subsequent ex vivo analysis of brain tissue can then confirm the biochemical effects observed in vitro.

Troubleshooting & Key Considerations

  • Compound Solubility: Ensure Cinnamoyl Tryptamine is fully dissolved in DMSO before diluting in media. Precipitates will lead to inaccurate dosing and results.

  • H₂O₂ Potency: The potency of H₂O₂ degrades over time. Use a fresh stock and optimize the concentration to achieve ~50% cell death in your control group for a clear therapeutic window.

  • Cell Health: Use SH-SY5Y cells at a low passage number. High passage numbers can lead to altered phenotypes and inconsistent results.

  • Controls are Critical: Always include positive controls (e.g., a known antioxidant like N-acetylcysteine for protection assays or tBHQ for Nrf2 activation) and negative/vehicle controls to ensure your assays are performing correctly.[27]

References

  • Akinyemi, A. J., et al. (2022). Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models. PubMed. [Link]

  • Cao, Y., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. MDPI. [Link]

  • Kiasalari, Z., et al. (2022). Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation. NIH. [Link]

  • Fernandes, A. S., et al. (2023). Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types. PubMed Central. [Link]

  • Volobueva, A. S., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. PubMed Central. [Link]

  • S, M., & K, Y. (2023). Investigation of In-vitro antioxidant and neuroprotective effects of Moringa oleifera root extract on SH-SY5Y neuroblastoma cell line. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Jiménez-Aliaga, K., et al. (2019). In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. Science Alert. [Link]

  • Gaujac, A., et al. (2012). Recreational Use, Analysis and Toxicity of Tryptamines. ResearchGate. [Link]

  • Petronia, M. G., et al. (2020). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. PMC. [Link]

  • Kao, T. K., et al. (2005). Neuroprotective Effect of Trans-Cinnamaldehyde on the 6-hydroxydopamine-induced Dopaminergic Injury. PubMed. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Ngantcha, M., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PMC - PubMed Central. [Link]

  • Avsian-Kretchmer, O., & Sagi, I. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. PMC. [Link]

  • Kumar, A., & Singh, A. (2023). The role of Nrf2 signaling pathways in nerve damage repair. PMC - PubMed Central. [Link]

  • K, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers. [Link]

  • Biswas, C., et al. (2014). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. NIH. [Link]

  • Svidzinski, P. E., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. NIH. [Link]

  • De Gregorio, D., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. MDPI. [Link]

  • Bórquez, D. A., et al. (2021). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. [Link]

  • Rota, E., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology. [Link]

  • Gąsiorowski, K., et al. (2021). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. MDPI. [Link]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • Mat-Tek. (n.d.). 3.3.4. DCF-DA Assay Protocol. Mat-Tek. [Link]

  • PubChem. (n.d.). Cinnamoyl tryptamine. PubChem. [Link]

  • Al-Quraishy, S., et al. (2021). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. MDPI. [Link]

  • Wang, S., et al. (2019). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers. [Link]

  • Singh, B., et al. (2020). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Frontiers. [Link]

  • Abbkine. (n.d.). ROS Assay Kit Protocol. Abbkine. [Link]

  • Voronkov, D. N., & Khryanin, A. A. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • ResearchGate. (n.d.). Protocol for Scopolamine‐induced cognitive impairment model in rats. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tryptamine. Wikipedia. [Link]

  • Scuto, M., et al. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. PubMed. [Link]

  • Ray, S. K., et al. (2012). Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]

  • Zhang, Y., et al. (2023). Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells. Frontiers. [Link]

  • Wang, K., et al. (2006). Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. PNAS. [Link]

  • Kumar, A., & Singh, A. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. [Link]

  • Chen, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. [Link]

  • ResearchGate. (n.d.). Western blot analysis. Measurement of Nrf2 and HO-1 protein levels... ResearchGate. [Link]

  • Jeong, G. S., et al. (2019). Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells. NIH. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of Cinnamoyl tryptamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Cinnamoyltryptamine Synthesis

Executive Summary: The Yield Challenge

Synthesizing N-cinnamoyltryptamine (N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide) appears deceptively simple—a standard amide coupling between cinnamic acid and tryptamine. However, consistent high yields (>85%) are frequently compromised by three specific pitfalls:

  • Indole Interference: While the primary amine is more nucleophilic, the indole nitrogen can undergo acylation under forcing conditions (strong bases, excess acid chloride), creating di-acylated byproducts.

  • The "Tryptamine Emulsion": Tryptamine derivatives are notorious for forming intractable emulsions during aqueous workup, leading to massive physical loss of product.

  • Conjugate Addition: The

    
    -unsaturated system of cinnamic acid is susceptible to Michael addition if reaction times are prolonged or nucleophiles are too aggressive.
    

This guide provides self-validating protocols and a troubleshooting matrix to overcome these barriers.

Diagnostic Hub: Troubleshooting & FAQs

Scenario A: "I see product on TLC, but I lose 50% of it during extraction."

Diagnosis: Physical loss due to emulsion formation. Tryptamine derivatives act as surfactants. The Fix:

  • Do NOT shake vigorously. Invert the separatory funnel gently 20-30 times.

  • The "Celite Trick": If an emulsion forms, filter the entire biphasic mixture through a pad of Celite 545. The solid particulates stabilizing the emulsion will be trapped, often breaking the emulsion immediately in the filtrate [1].[1]

  • Salting Out: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, forcing the organic product out of the aqueous phase.

Scenario B: "My product is an oil/gum that won't crystallize."

Diagnosis: Impurities (often unreacted cinnamic acid or coupling byproducts) are preventing crystal lattice formation. The Fix:

  • Solvent Switch: Avoid DCM for crystallization. Use Ethanol/Water (1:1 to 1:2) or Isopropanol .

  • Acid Wash: If using carbodiimides (EDC/DCC), trace urea byproducts can cause oiling. Wash the organic layer with 1M HCl (to remove unreacted tryptamine) and then 1M NaHCO3 (to remove cinnamic acid) before attempting crystallization.

Scenario C: "Yield is low (<40%) using Cinnamoyl Chloride."

Diagnosis: Likely hydrolysis of the acid chloride or competitive N-acylation of the indole ring. The Fix:

  • Temperature Control: The reaction must start at 0°C. Adding cinnamoyl chloride at Room Temperature (RT) increases the rate of side reactions.

  • Order of Addition: Add the acid chloride dropwise to the amine/base mixture. Never dump it in all at once.

Optimized Experimental Protocols

Protocol A: The "High Purity" Method (EDC/NHS Coupling)

Best for: Small scale (100mg - 5g), high purity requirements, avoiding harsh conditions.

Reagents:

  • Cinnamic Acid (1.0 equiv)

  • Tryptamine (1.0 equiv)

  • EDC[2][3][4][5]·HCl (1.2 equiv)[6]

  • NHS (N-Hydroxysuccinimide) (1.2 equiv)

  • Solvent: Dry DMF or DCM (DCM is easier to remove).

  • Base: DIPEA (1.5 equiv) - Optional, only if tryptamine is a salt.

Step-by-Step:

  • Activation: Dissolve Cinnamic Acid and NHS in DCM at 0°C. Add EDC·HCl. Stir for 30 mins at 0°C, then 1 hour at RT. Why? This forms the stable NHS-ester intermediate, preventing side reactions. [2]

  • Coupling: Add Tryptamine (dissolved in minimal DCM) dropwise to the activated ester.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 2x with 1M HCl (Removes unreacted tryptamine & DIPEA).

    • Wash 2x with Sat. NaHCO3 (Removes unreacted cinnamic acid).

    • Wash 1x with Brine. Dry over Na2SO4.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water .

Protocol B: The "Scale-Up" Method (Schotten-Baumann)

Best for: Large scale (>5g), lower cost, robust throughput.

Reagents:

  • Cinnamoyl Chloride (1.1 equiv)

  • Tryptamine (1.0 equiv)

  • Base: Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv)

  • Solvent: Dry DCM or THF.

Step-by-Step:

  • Setup: Dissolve Tryptamine and Base in dry DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve Cinnamoyl Chloride in DCM. Add this solution dropwise over 30 minutes to the cold amine mixture. Why? Slow addition keeps the concentration of the acylating agent low relative to the amine, favoring the faster primary amine reaction over the slower indole acylation. [3]

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Add water to hydrolyze excess acid chloride.

  • Workup: Follow the "Acid/Base Wash" sequence described in Protocol A.

Visualization: Reaction Logic & Troubleshooting

Figure 1: Mechanistic Pathway & Yield Checkpoints

Caption: Pathway showing the activation of cinnamic acid and the critical divergence points where yield is lost (Side Reaction vs. Product).

ReactionPathway cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Outcome CinnamicAcid Cinnamic Acid Activation Activation (EDC/NHS or SOCl2) CinnamicAcid->Activation ActiveSpecies Active Ester / Acid Chloride Activation->ActiveSpecies Transition Tetrahedral Intermediate ActiveSpecies->Transition + Tryptamine Hydrolysis Reverted Acid (Yield Loss) ActiveSpecies->Hydrolysis Wet Solvent Tryptamine Tryptamine (Nucleophile) Product N-Cinnamoyltryptamine (Target >85%) Transition->Product Primary Path (Kinetic Control) SideProduct1 N,N'-Diacyl Indole (Impurity) Transition->SideProduct1 Excess Base/Heat (Indole Acylation)

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing low yields or purity issues during synthesis.

Troubleshooting Start Issue Detected Q1 Is Conversion Complete? (Check TLC) Start->Q1 NoConv No / Low Conversion Q1->NoConv Low Product YesConv Yes, Conversion Good Q1->YesConv High Product Spot CheckReagent Check EDC Quality (Hydrolyzed?) NoConv->CheckReagent CheckBase Check Base (Is Tryptamine HCl salt?) NoConv->CheckBase Q2 Problem during Workup? YesConv->Q2 Emulsion Emulsion Formed Q2->Emulsion Oil Product is Oiling Out Q2->Oil SolnEmulsion Filter through Celite Add Brine Emulsion->SolnEmulsion SolnOil Recrystallize: EtOH/Water (1:1) Oil->SolnOil

Comparative Data: Solvent & Yield

MethodCoupling AgentSolventTypical YieldPurity (Raw)Notes
Protocol A EDC / NHSDCM75-88%HighBest for purity; easy workup. [2]
Protocol B Cinnamoyl ChlorideDCM/Pyridine80-92%MedHighest yield but risk of side reactions. [3]
Legacy DCCDMF60-75%LowDifficult to remove DCU urea byproduct. Avoid.
Green Lipase (TL IM)2-MeTHF55-70%Very HighSlow reaction; requires enzyme catalyst. [4]

References

  • University of Rochester, Dept. of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. (Discusses EDC/NHS yield improvements). Retrieved from [Link]

  • MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Cinnamoyl Tryptamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cinnamoyl tryptamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the stability challenges of cinnamoyl tryptamine in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: The Challenge of Cinnamoyl Tryptamine's Aqueous Stability

Cinnamoyl tryptamine, a fascinating molecule with potential applications in various research fields, presents a significant challenge for formulation and in vitro studies due to its limited stability in aqueous environments. The molecule's structure, featuring a tryptamine core linked to a cinnamoyl group via an amide bond, is susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.

The primary degradation pathway for cinnamoyl tryptamine in aqueous solution is the hydrolysis of the amide bond, yielding tryptamine and cinnamic acid. This process is highly dependent on the pH and temperature of the solution. Additionally, the indole ring of the tryptamine moiety is prone to oxidation, and the entire molecule can be sensitive to light (photodegradation).

This guide will walk you through the key factors affecting stability, provide troubleshooting for common issues, and offer detailed protocols for assessing the stability of your cinnamoyl tryptamine solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.

Question 1: I'm observing a rapid loss of cinnamoyl tryptamine concentration in my aqueous stock solution. What are the likely causes?

Answer:

Rapid degradation of cinnamoyl tryptamine in aqueous solutions is most commonly attributed to two primary factors: pH-mediated hydrolysis and oxidation.

  • pH-Mediated Hydrolysis: The amide bond in cinnamoyl tryptamine is susceptible to both acid- and base-catalyzed hydrolysis. In highly acidic or alkaline solutions, the rate of hydrolysis can be significantly accelerated. Based on the stability profiles of similar amide-containing compounds, cinnamoyl tryptamine is expected to have its maximum stability in a slightly acidic to neutral pH range, likely between pH 3 and 5.[1][2] Extreme pH values should be avoided for stock solutions intended for storage.

  • Oxidation: The indole nucleus of the tryptamine portion of the molecule is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of colored degradation products and a loss of the parent compound.

Troubleshooting Steps:

  • Verify the pH of your solution: Use a calibrated pH meter to check the pH of your aqueous solution. If it is outside the optimal range, adjust it using a suitable buffer system.

  • Use high-purity water and reagents: Ensure that the water used to prepare your solutions is of high purity (e.g., Milli-Q or equivalent) to minimize the presence of metal ions that can catalyze oxidation.

  • Deoxygenate your solvent: Before preparing your solution, consider sparging the water with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.

  • Control the temperature: Store your stock solutions at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) to slow down the rate of all chemical degradation reactions.[3][4]

Question 2: My cinnamoyl tryptamine solution has developed a yellow or brownish tint. What does this indicate?

Answer:

The development of a colored tint in your cinnamoyl tryptamine solution is a strong indicator of oxidative degradation of the indole ring. The tryptamine moiety can be oxidized to form various colored byproducts. This process can be accelerated by exposure to light and oxygen.

Preventative Measures:

  • Addition of Antioxidants: For long-term storage or experiments sensitive to oxidation, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution.

  • Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., in a glove box) if possible.

  • Solvent Choice: While aqueous solutions are often necessary, for a primary stock solution, consider using a deoxygenated organic solvent like DMSO or ethanol, where cinnamoyl tryptamine may be more stable.[5] You can then make fresh dilutions into your aqueous buffer for your experiments.

Question 3: I am getting inconsistent results in my cell-based assays. Could this be related to the stability of my cinnamoyl tryptamine solution?

Answer:

Absolutely. If your cinnamoyl tryptamine solution is degrading over the course of your experiment, the effective concentration of the active compound will be decreasing, leading to variability in your results. The degradation products, such as tryptamine and cinnamic acid, may also have their own biological activities that could interfere with your assay.

Recommendations for Assay Consistency:

  • Prepare fresh solutions: For the most reliable results, prepare your cinnamoyl tryptamine solutions fresh from a solid or a stable organic stock solution immediately before each experiment.

  • Conduct a time-course stability study in your assay medium: To understand how quickly the compound degrades under your specific experimental conditions (e.g., in cell culture medium at 37°C), perform a stability study. This involves incubating the cinnamoyl tryptamine solution in the assay medium and analyzing its concentration at different time points using a stability-indicating analytical method like HPLC.

  • Use a stability-indicating analytical method to verify concentration: Before and after your experiment, you can use a method like HPLC to confirm the concentration of cinnamoyl tryptamine in your working solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for cinnamoyl tryptamine in an aqueous solution?

A1: The most probable primary degradation pathway is the hydrolysis of the amide bond connecting the cinnamoyl and tryptamine moieties. This reaction breaks the molecule into tryptamine and cinnamic acid. The rate of this hydrolysis is highly dependent on pH and temperature.

Q2: What are the ideal storage conditions for an aqueous stock solution of cinnamoyl tryptamine?

A2: For optimal stability, an aqueous stock solution of cinnamoyl tryptamine should be:

  • Buffered to a slightly acidic pH (e.g., pH 4-5): This is based on the known stability of similar amide-containing molecules.[1][2]

  • Protected from light: Store in amber vials or wrapped in foil.

  • Stored at low temperatures: 4°C for short-term (a few days) and frozen at -20°C or -80°C for longer-term storage.[3][4]

  • Prepared with deoxygenated water: To minimize oxidative degradation.

Q3: How can I analyze the stability of my cinnamoyl tryptamine solution?

A3: The most common and reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7][8] This type of method is designed to separate the intact cinnamoyl tryptamine from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Q4: What are "forced degradation studies" and why are they important?

A4: Forced degradation studies, also known as stress testing, are a critical component of drug development and stability assessment.[9][10][11][12] These studies involve subjecting the compound to harsh conditions (e.g., strong acids and bases, high temperatures, intense light, and oxidizing agents) to accelerate its degradation. The primary goals are:

  • To identify the likely degradation products.

  • To understand the degradation pathways.

  • To develop and validate a stability-indicating analytical method that can effectively separate the parent drug from all its degradation products.

The aim is typically to achieve a degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cinnamoyl Tryptamine

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of cinnamoyl tryptamine and to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of cinnamoyl tryptamine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 70°C for 48 hours, then dissolve in the mobile phase.

  • Photolytic Degradation: Expose the solution (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating HPLC method described below.

4. Data Analysis:

  • Monitor the decrease in the peak area of the intact cinnamoyl tryptamine and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation for each condition.

Protocol 2: Stability-Indicating HPLC Method for Cinnamoyl Tryptamine

This is a suggested starting point for developing a stability-indicating HPLC method. Optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). A starting point could be a gradient from 30% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm (based on the tryptamine chromophore).

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Degradation Pathway of Cinnamoyl Tryptamine

G CT Cinnamoyl Tryptamine TA Tryptamine CT->TA Hydrolysis (Acid/Base) CA Cinnamic Acid CT->CA Hydrolysis (Acid/Base) Ox_Products Oxidized Indole Derivatives CT->Ox_Products Oxidation (O2, Light) Photo_Products Photodegradation Products CT->Photo_Products Photolysis (UV Light)

Caption: Potential degradation pathways of cinnamoyl tryptamine in aqueous solutions.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Cinnamoyl Tryptamine Stock Solution Stress Dilute into Stress Condition Solutions Stock->Stress Incubate Incubate under Stress Conditions (Heat, pH, Light, Oxidant) Stress->Incubate Sample Withdraw and Neutralize Samples at Time Points Incubate->Sample HPLC Analyze by Stability-Indicating HPLC-UV Sample->HPLC Data Quantify Degradation and Identify Products HPLC->Data

Caption: Workflow for a forced degradation study of cinnamoyl tryptamine.

Quantitative Data Summary

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Conceptual)Major Degradation Products (Predicted)
0.1 M HCl602415%Tryptamine, Cinnamic Acid
0.1 M NaOH602420%Tryptamine, Cinnamic Acid
3% H₂O₂252410%Oxidized Indole Derivatives
UV Light (254 nm)25248%Photodegradation Products
Heat (Solid)7048< 5%Minimal Degradation

References

  • Darwish, I. A., et al. (2014). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Advances, 4(104), 59959-59967. [Link]

  • Reddy, G. S., et al. (2015). Development and validation of a stability indicating HPLC method for analysis of Altretamine in bulk drug and pharmaceutical formulation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3472. [Link]

  • Zayed, S., et al. (2006). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 539-546. [Link]

  • CN103926338A - High performance liquid chromatography method for determining tryptamine content. (2014).
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  • Roura Padrosa, D., & Contente, M. L. (2021). Multi-gram preparation of cinnamoyl tryptamines as skin whitening agents through a chemo-enzymatic flow process. Tetrahedron Letters, 86, 153453. [Link]

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  • Susilo, R., & Gmunder, F. (1988). Degradation of tryptamine in pig brain: identification of a new condensation product. Journal of neurochemistry, 50(4), 1233-1238. [Link]

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  • Li, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7027. [Link]

  • Day, T., & Sadanandan, N. P. (2004). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of pineal research, 36(3), 211-214. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Shinde, S. S., et al. (2019). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Drug Delivery and Therapeutics, 9(4-s), 705-713. [Link]

  • ResearchGate. (n.d.). Determination of Rate Constant (k) and Half-Life (t 1/2) for the Hydrolysis of Cymoxanil. [Link]

  • Hofmann, A., & Troxler, F. (1960). U.S. Patent No. 2,943,093. Washington, DC: U.S.
  • Caprioli, G., et al. (2019). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Molecules, 24(18), 3326. [Link]

  • Yasmo Perez, J. P., et al. (2023). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. Talanta, 252, 123833. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development–A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Patel, K., & Patel, M. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]

  • Qu, Y., et al. (2019). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal, 97(4), 732-747. [Link]

  • Giri, A. J., et al. (2021). Review on forced degradation studies. International Journal of Pharmacognosy and Pharmaceutical Sciences, 3(2), 16-18. [Link]

  • Jaźwińska-Tabor, A., & Wróbel, R. J. (2020). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 27(28), 34745-34766. [Link]

  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 10170-10184. [Link]

  • Perlovich, G. L., et al. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC advances, 8(34), 19011-19021. [Link]

Sources

Technical Support Center: Cinnamoyl Tryptamine HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Cinnamoyl Tryptamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this unique indole alkaloid. Drawing from established chromatographic principles and field experience, this resource provides in-depth, actionable solutions to common challenges encountered in the laboratory.

Understanding the Analyte: Cinnamoyl Tryptamine

Cinnamoyl tryptamine (C19H18N2O, M.W. 290.36 g/mol ) is a bioactive alkaloid found in various plant species.[1][2] Its structure features a basic tryptamine core, which includes a secondary amine, and a non-polar cinnamoyl group.[3] This amphipathic nature, particularly the basicity of the tryptamine moiety, is the primary driver of common chromatographic challenges, most notably peak tailing due to interactions with silica-based stationary phases.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why is my Cinnamoyl Tryptamine peak severely tailing?

Q: My chromatogram shows a Cinnamoyl Tryptamine peak with a significant tail (Asymmetry factor > 1.5). What is causing this, and how can I achieve a symmetrical peak?

A: The primary cause of peak tailing for basic compounds like Cinnamoyl Tryptamine is secondary ionic interactions between the protonated amine group on the analyte and acidic, ionized residual silanols on the surface of silica-based stationary phases (e.g., C18). [4][6] This interaction provides a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

To resolve peak tailing, the strategy is to minimize or eliminate these undesirable silanol interactions. This can be achieved through several complementary approaches: mobile phase modification and stationary phase selection.

  • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is the most common first step.[7] At low pH, the residual silanols are protonated and thus non-ionized, which significantly reduces their capacity for strong ionic interactions with the (now fully protonated) basic analyte.[8]

  • Introduce a Competing Base: Adding a small concentration (e.g., 0.1%) of a competing amine, such as triethylamine (TEA), to the mobile phase can be highly effective.[9] The TEA, being a small and highly basic molecule, will preferentially interact with and "shield" the active silanol sites, preventing the larger Cinnamoyl Tryptamine molecule from engaging in these secondary interactions.[7]

  • Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help improve peak shape by increasing the ionic strength of the mobile phase, which can mask the silanol interactions.[7]

Mobile Phase Strategy Mechanism of Action Typical Concentration Advantages Considerations
Low pH (e.g., Formic Acid) Suppresses silanol ionization.[7]0.1% v/vSimple, effective, MS-compatible.May reduce retention time for basic analytes.[8]
Competing Base (e.g., TEA) Shields active silanol sites.[9]0.1% v/vVery effective for severe tailing.Not MS-compatible, can suppress UV signal.
Higher Buffer Strength Masks silanol interactions via ionic strength.25-50 mMImproves peak shape and method robustness.Higher backpressure, potential for salt precipitation.
  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," a process where residual silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert. Ensure your column is a modern, fully end-capped C18.[6]

  • Select a Base-Deactivated or Hybrid Particle Column: For particularly challenging basic compounds, specialized columns are recommended.

    • Base-Deactivated Phases: These columns are specifically treated to minimize silanol activity.[4]

    • Hybrid Particle Columns (e.g., BEH): These columns incorporate ethylene bridges into the silica matrix, reducing the number of surface silanols and increasing pH stability.[10]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which helps to shield silanols and provides alternative selectivity.[6]

Issue 2: How can I improve the resolution between Cinnamoyl Tryptamine and its impurities?

Q: My Cinnamoyl Tryptamine peak is co-eluting or has poor resolution (Rs < 1.5) with a closely related impurity. How can I improve the separation?

A: Improving resolution requires manipulating the selectivity (α) of the chromatographic system. This involves changing the chemistry of the separation to alter the relative retention times of the analyte and the impurity. The most powerful tools for this are modifying the mobile phase organic solvent, pH, and choosing a different stationary phase.

  • Change the Organic Modifier: The choice of organic solvent significantly impacts selectivity.[8] If you are using acetonitrile, switch to methanol, or vice-versa. Acetonitrile and methanol have different solvatochromatic properties; methanol is a proton donor, while acetonitrile is a stronger dipole.[8] This difference in interaction can alter the elution order or increase the spacing between peaks.

  • Fine-Tune the Mobile Phase pH: Small changes in pH near the pKa of an analyte or impurity can cause dramatic shifts in retention and selectivity.[8] If Cinnamoyl Tryptamine and an impurity have different pKa values, adjusting the pH can change their relative ionization states and, therefore, their relative retention.

  • Switch to a Different Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step. The goal is to introduce a different primary interaction mechanism.

    • Phenyl-Hexyl Phase: This phase provides π-π interactions with the aromatic rings in Cinnamoyl Tryptamine, offering a different selectivity compared to the purely hydrophobic interactions of a C18 phase.

    • Pentafluorophenyl (PFP) Phase: PFP columns offer a complex mixture of hydrophobic, aromatic, dipole, and ion-exchange interactions, making them excellent for separating closely related alkaloids.[11]

G cluster_0 Resolution Improvement Workflow Start Poor Resolution (Rs < 1.5) Step1 Change Organic Modifier (Acetonitrile <-> Methanol) Start->Step1 Primary Approach Step2 Fine-Tune Mobile Phase pH (± 0.5 pH units) Step1->Step2 If insufficient End Resolution Achieved (Rs ≥ 1.5) Step1->End Success Step3 Switch Stationary Phase (e.g., C18 -> Phenyl-Hexyl or PFP) Step2->Step3 If still insufficient Step2->End Success Step3->End Success

Caption: Logical workflow for improving chromatographic resolution.

Issue 3: My retention times are drifting and not reproducible. What are the likely causes?

Q: Across a sequence of injections, the retention time for Cinnamoyl Tryptamine is steadily decreasing (or increasing). What should I investigate?

A: Retention time instability is a common issue that typically points to problems with the column, mobile phase preparation, or the HPLC pump. A stable chromatographic system is essential for reliable quantification, as required by system suitability criteria outlined in standards like the United States Pharmacopeia (USP) General Chapter <621>.[12][13]

  • Ensure Proper Column Equilibration: Before starting a sequence, the column must be fully equilibrated with the mobile phase. A common rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase. Insufficient equilibration is a leading cause of retention time drift at the beginning of a run.

  • Check Mobile Phase Preparation:

    • Inaccurate Composition: Ensure the mobile phase was prepared accurately. Small errors in the ratio of organic solvent to aqueous buffer can cause significant shifts in retention.

    • Buffer Volatility/Degradation: If using a volatile additive (like TFA or TEA), selective evaporation can change the mobile phase composition over time. Always keep mobile phase reservoirs capped. Ensure buffers are freshly prepared, as their pH can change upon standing.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time fluctuations.[14]

  • Verify Pump Performance: The HPLC pump's ability to deliver a precise and consistent flow rate is critical.

    • Check for Leaks: Visually inspect all fittings from the solvent reservoir to the injector for any signs of leakage.

    • Monitor Pressure Fluctuation: A stable system should have a very stable backpressure. Excessive pressure ripple can indicate a failing pump seal or check valve.

  • Control Column Temperature: Column temperature is a critical parameter. A change of just 1°C can alter retention times by 1-2%. Using a thermostatted column compartment is essential for reproducible chromatography.[15]

G cluster_1 Troubleshooting Retention Time Instability Problem Inconsistent Retention Times Cause1 Column Equilibration Issue? Problem->Cause1 Cause2 Mobile Phase Issue? Problem->Cause2 Cause3 Hardware Issue? Problem->Cause3 Sol1 Action: Flush column with 20+ column volumes Cause1->Sol1 Check first Sol2 Action: Remake mobile phase. Ensure accurate composition & degassing. Cause2->Sol2 Check second Sol3 Action: Check for leaks. Monitor pressure stability. Verify column temperature. Cause3->Sol3 Check third Result Problem Resolved Sol1->Result Sol2->Result Sol3->Result

Caption: A systematic approach to diagnosing retention time drift.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents.
  • National Center for Biotechnology Information. (n.d.). Cinnamoyl tryptamine. PubChem Compound Database.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography.
  • ResearchGate. (2008). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
  • ResearchGate. (2025). Development and validation of a HPLC-DAD method for determining the content of tryptamines.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Global Substance Registration System (GSRS). (n.d.). CINNAMOYL TRYPTAMINE.
  • Google Patents. (n.d.). CN103926338A - High performance liquid chromatography method for determining tryptamine content.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Oxford Academic. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.
  • Semantic Scholar. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites.
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Wikipedia. (n.d.). Tryptamine.
  • ResearchGate. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.
  • U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Waters Corporation. (n.d.). What is a good LC column choice for analysis of plant alkaloids?.
  • Longdom Publishing. (n.d.). Exploring Novel Isocractic HPLC Method for Quantitative Determination of Cinnarizine and Piracetam.
  • MDPI. (n.d.). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). HPLC Column Selection.
  • NIH National Library of Medicine. (2025). Optimization of HPLC methods for the development of quality control methods.
  • ResearchGate. (n.d.). <621> CHROMATOGRAPHY.
  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.

Sources

Cinnamoyl tryptamine peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Peak Asymmetry & Tailing Resolution for Indole Derivatives

Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open Priority: High

Executive Summary: The "Dual-Personality" Problem

Welcome to the technical support center. You are likely experiencing peak tailing (


) with Cinnamoyl Tryptamine . To resolve this, we must first validate the chemical structure, as this molecule presents a "dual-personality" challenge in Reverse-Phase Chromatography (RPC):
  • The Hydrophobic Tail (Cinnamoyl group): A large, conjugated system prone to

    
     stacking and solubility-driven overload.
    
  • The Nitrogen Core (Tryptamine moiety): Depending on your synthesis route, this is either a neutral amide (N-cinnamoyl) or a basic amine (N-cinnamyl).

Crucial Distinction:

  • If it is an Amide (Cinnamoyl): Tailing is likely physical (Solvent Mismatch or Mass Overload) or due to Indole-Silanol hydrogen bonding.

  • If it is an Amine (Cinnamyl) or contains Precursor: Tailing is chemical (Silanol Ion-Exchange).

Diagnostic Triage: The "1/10th Dilution" Test

Before altering your mobile phase, you must identify if the tailing is Chemical (Adsorption) or Physical (Overload).

Protocol:
  • Run your standard injection (e.g.,

    
     at 
    
    
    
    ). Calculate Asymmetry Factor (
    
    
    ).[1]
  • Dilute the sample 10-fold with mobile phase (e.g., to

    
    ).
    
  • Inject the same volume (

    
    ).
    
Analysis Matrix:
ObservationDiagnosisRoot CauseRecommended Module
Peak becomes symmetrical (

)
Mass Overload The stationary phase capacity is saturated.[2]Go to Module 4
Tailing persists (

remains high)
Secondary Interaction Silanol interactions or Metal Chelation.[2]Go to Module 3
Peak splits or shoulders Solvent Mismatch Injection solvent is too strong (e.g., 100% DMSO).Go to FAQ

Module: The Mechanism of Tailing

Understanding the molecular interaction is required to select the correct buffer.

Diagram: The Silanol-Amine Conflict

TailingMechanism cluster_0 Stationary Phase Surface (Silica) cluster_1 Analyte (Cinnamoyl Tryptamine) Silanol Free Silanol (Si-O⁻) C18 C18 Ligand Amine Protonated Nitrogen (NH₃⁺) (If Amine/Precursor) Amine->Silanol Ionic Attraction (STRONG TAILING) Indole Indole Ring (NH) Indole->Silanol H-Bonding (MODERATE TAILING) Tail Cinnamoyl Group (Hydrophobic) Tail->C18 Hydrophobic Retention (Desired) caption Fig 1. Mechanism of Tailing: Ionic interactions (Red) cause severe tailing, while H-bonding (Yellow) causes minor asymmetry.

Module: Mobile Phase Engineering (Chemical Solutions)

If your diagnosis indicated Secondary Interactions , use one of the following "Gold Standard" protocols.

Protocol A: The "Low pH" Suppression (Recommended)

This method suppresses the ionization of silanols (


), eliminating the cation-exchange site.
  • Applicability: Best for general purity analysis and removing precursor (Tryptamine) tailing.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Why TFA? TFA acts as an Ion Pairing Agent . The Trifluoroacetate anion (

    
    ) pairs with the positive amine, neutralizing the charge and forming a more hydrophobic complex.
    
Protocol B: The "High pH" Strategy (Advanced)

This method suppresses the ionization of the basic amine (


).
  • Applicability: Requires Hybrid Silica columns (e.g., Waters XBridge, Phenomenex Gemini). Do NOT use on standard silica.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the tryptamine nitrogen is deprotonated (neutral). Neutral molecules do not interact with silanols.

Comparison of Additives
AdditivepH RangeEffect on TailingMass Spec Compatibility
Formic Acid (0.1%) ~2.7ModerateExcellent
TFA (0.05 - 0.1%) ~2.0Superior (Ion Pairing)Poor (Signal Suppression)
Ammonium Acetate 4.0 - 6.0Poor (Silanols active)Good
Triethylamine (TEA) N/AGood (Sacrificial Base)Do Not Use in LC-MS

Module: Column Selection & Hardware

If chemistry adjustments fail, the hardware is likely the bottleneck.

End-Capping is Non-Negotiable

For tryptamines, you must use a "Type B" High-Purity Silica that is fully end-capped .

  • Avoid: "C18" generic columns or older "Type A" silica.

  • Select: "Base Deactivated" (BDS) or "Hybrid" particles.

The Phenyl-Hexyl / Biphenyl Advantage

Cinnamoyl tryptamine contains extended conjugation.

  • Recommendation: Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Reasoning: These phases utilize

    
     interactions. They often provide better selectivity for the indole ring and can separate the "tailing" precursor from the product more effectively than C18.
    

Troubleshooting FAQ

Q: My peak isn't just tailing; it's splitting into two distinct humps. Why? A: This is usually Solvent Mismatch . If you dissolved your Cinnamoyl Tryptamine in 100% DMSO or Methanol because it wasn't soluble in water, and injected a large volume (e.g.,


), the strong solvent acts as a "mobile phase" inside the column, carrying some molecules faster than others.
  • Fix: Dissolve sample in 50:50 Water:ACN. If insoluble, reduce injection volume to

    
    .
    

Q: I am using Formic Acid, but it still tails. Should I add more? A: No. Formic acid is a weak ion-pairing agent. Switch to 0.1% TFA . If you are running LC-MS and cannot use TFA, use Ammonium Formate (10mM, pH 3.0) . The added ionic strength (salt) helps mask silanol interactions better than acid alone.

Q: Can I use a C8 column instead of C18? A: Yes. Cinnamoyl tryptamine is very hydrophobic. A C18 column might retain it too strongly, leading to broad peaks that look like tailing but are actually just band broadening. A C8 column will elute it faster, potentially sharpening the peak.

References

  • McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.[4] Link

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[5] Link

  • Phenomenex. (2025).[2][6] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link

  • Restek Corporation. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek. Link

Sources

Technical Support Center: Cinnamoyl Tryptamine Aggregation Guide

[1]

Case ID: CT-AGG-001 Status: Active Classification: Physicochemical Stability & Assay Interference Applicable Compounds: N-Cinnamoyltryptamine (CAS: 212707-61-4), N-Cinnamoylserotonin, and related N-acyl tryptamines.[1][2]

Executive Summary: The Structural Basis of Aggregation[2]

Why is this happening? Cinnamoyl tryptamine is a lipophilic conjugate (Calculated LogP ~3.[1][2]9) comprising two distinct planar aromatic systems: the indole ring of tryptamine and the phenyl ring of the cinnamoyl group, linked by a rigid alkene amide bridge.[2]

At high concentrations (>10 µM in aqueous buffer), this molecule exhibits Type II Colloidal Aggregation. This is not simple precipitation; it is the formation of metastable, spherical particles (100–500 nm diameter) driven by:

  • 
    -
    
    
    Stacking:
    The planar cinnamoyl and indole moieties stack efficiently.
  • Hydrophobic Effect: The lack of polar solubilizing groups (unlike serotonin, it lacks the 5-OH) forces the molecule to self-associate to minimize solvent-exposed surface area.[1][2]

  • Hydrogen Bonding: The amide linker facilitates intermolecular networking.[1][2]

Impact: These colloids sequester proteins, leading to false-positive inhibition in enzymatic assays and erratic bioavailability in cell-based models.[1][2]

Diagnostic Workflow: Is It Aggregating?

Do not rely on visual inspection alone.[1][2][3] Colloidal aggregates can be optically transparent to the naked eye but still interfere with assays.[2]

Protocol A: The Detergent Sensitivity Test (Gold Standard)

Reference: Shoichet Lab Protocols

If your compound inhibits an enzyme (e.g., IC50 < 10 µM), perform this counter-screen to distinguish specific binding from promiscuous aggregation.

  • Prepare Assay: Set up your standard enzymatic assay.

  • Add Detergent: Include 0.01% (v/v) Triton X-100 or 0.05% Tween-80 in the reaction buffer.[1][2]

    • Note: Ensure your enzyme tolerates this detergent concentration first.[1][2]

  • Compare IC50:

    • Result A (Specific Inhibitor): IC50 remains largely unchanged (within 2-3 fold).[1]

    • Result B (Aggregator): Potency drops significantly (IC50 shifts >10-fold higher) or activity is completely lost.[1] The detergent disrupts the colloid, releasing the sequestered enzyme.[2]

Protocol B: Dynamic Light Scattering (DLS)

Use this to physically quantify particle size.[1]

ParameterSetting/Value
Concentration 10 µM – 100 µM (Test your assay concentration)
Solvent Exact assay buffer (e.g., PBS, 1% DMSO)
Temperature 25°C (or assay temperature)
Threshold Scattering Intensity > 100 kcps indicates aggregation.
Polydispersity PDI < 0.2 = Monodisperse (likely stable).[1][2] PDI > 0.5 = Aggregating.[1][2]

Visualization: Aggregation Mechanism & Troubleshooting

Figure 1: The Thermodynamics of Cinnamoyl Tryptamine Aggregation[2]

AggregationMechanismMonomerSoluble Monomer(Active Species)NucleationNucleation Event(π-π Stacking)Monomer->Nucleation > CAC (10µM)ColloidColloidal Aggregate(Promiscuous Inhibitor)Nucleation->Colloid Rapid AssemblyColloid->Monomer + Detergent(Reversible)PrecipitateCrystalline Precipitate(Thermodynamic Sink)Colloid->Precipitate Time/Temp

Caption: Transition from monomer to bioactive colloid occurs above the Critical Aggregation Concentration (CAC). Detergents can reverse this state.[4]

Figure 2: Troubleshooting Decision Tree

TroubleshootingStartIssue: Erratic Assay DataVisualIs solution cloudy?Start->VisualDLSRun DLS AnalysisVisual->DLSNo (Clear)Result1Precipitation/Crystallization(Solubility Limit Exceeded)Visual->Result1YesDetergentAdd 0.01% Triton X-100DLS->DetergentNo Scattering(But Inhibition Persists)Result2Colloidal Aggregation(False Positive)DLS->Result2Scattering DetectedDetergent->Result2Potency LostResult3Specific Interaction(True Hit)Detergent->Result3Potency Retained

Caption: Step-by-step workflow to distinguish between solubility limits, colloidal interference, and true biological activity.

Solubilization & Preparation Guide

Solubility Data Table
SolventSolubility Limit (Approx)Comment
DMSO > 50 mMRecommended stock solvent.[1][2]
Ethanol ~ 10 mMVolatile; watch for concentration shifts.[1][2]
PBS (pH 7.4) < 20 µMHigh Risk. Requires excipients above this level.[1]
PBS + 0.1% BSA ~ 50 µMAlbumin acts as a carrier protein.[1][2]
The "Crash-Out" Prevention Protocol

When moving from DMSO stock to aqueous buffer, local zones of high concentration cause immediate precipitation.[2]

Incorrect Method: Adding 10 µL DMSO stock directly to 10 mL buffer.[1][2] Correct Method (Intermediate Dilution):

  • Step 1: Prepare a 100x Stock in 100% DMSO (e.g., 10 mM).[1][2][5]

  • Step 2: Prepare a 10x Intermediate in 50% DMSO / 50% Buffer .

    • Why? This smooths the dielectric constant gradient.[1][2]

  • Step 3: Slowly add the 10x Intermediate to the final buffer with rapid vortexing .

    • Final: 1% DMSO, 100 µM Compound.[2][5]

Frequently Asked Questions (FAQ)

Q: Why does my IC50 shift depending on how much enzyme I use? A: This is a hallmark of aggregation.[1][2] Colloids inhibit by sequestering enzyme on their surface.[1][2] If you increase the enzyme concentration, you saturate the surface of the colloid, leaving free enzyme to catalyze the reaction.[2] A true inhibitor's IC50 should be independent of enzyme concentration (assuming

1

Q: Can I use BSA instead of detergents? A: Yes, but with caution.[2] Bovine Serum Albumin (BSA) at 0.1 mg/mL can coat the colloids (preventing enzyme adsorption) or bind the monomer.[2]

  • Warning: If the cinnamoyl tryptamine binds strongly to BSA (high protein binding), you will lose free compound, appearing as a loss of potency.[2]

Q: My solution is clear, but DLS shows particles. Is it safe to use? A: No. Colloids are often smaller than the wavelength of visible light (< 400 nm) and will not appear cloudy.[2] If DLS shows particles in the 100–1000 nm range, you have a colloidal suspension, not a solution.[2] Data generated here will be unreliable.

Q: Does pH affect cinnamoyl tryptamine aggregation? A: Yes. While the amide is non-ionizable in physiological ranges, the indole nitrogen has a very high pKa (>16) and remains neutral.[2] However, extreme acid/base shifts can alter the buffer's ionic strength, affecting the "salting out" of hydrophobic compounds.[2] Keep pH near 7.4 and ionic strength physiological (150 mM).

References

  • PubChem. Cinnamoyl tryptamine (CID 823206) Physicochemical Properties.[1][2] National Library of Medicine.[1][2] [Link][1]

  • Shoichet, B. K. (2006).[1][2][6] Screening in a spirit of haunting. Drug Discovery Today.[1][2] (Seminal work on colloidal aggregation). [Link]

  • Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization.[1][2] Nature Chemical Biology.[1][2] (Mechanistic insight into aromatic stacking). [Link]

  • Assay Guidance Manual. Assay Interference by Aggregation. NCBI Bookshelf.[1][2] (Standard protocols for detection). [Link]

  • Owen, S. C., et al. (2012).[6] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[2] ACS Chemical Biology.[1][2] [Link]

Cinnamoyl Tryptamine Solubility Enhancement: A Technical Support Guide for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges with cinnamoyl tryptamine in bioassay development. By explaining the fundamental principles behind solubility enhancement techniques and offering detailed troubleshooting protocols, this document aims to ensure the generation of accurate and reproducible experimental data.

I. Understanding the Challenge: Physicochemical Properties of Cinnamoyl Tryptamine

Cinnamoyl tryptamine is a derivative of tryptamine, a naturally occurring indole alkaloid.[1][2] Its structure, characterized by a tryptamine backbone and a cinnamoyl group, contributes to its potential biological activities, which are of interest in various therapeutic areas.[3][4] However, the lipophilic nature of the cinnamoyl moiety leads to poor aqueous solubility, a significant hurdle in the development of reliable bioassays.[5]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O[6]
Molecular Weight290.36 g/mol [6]
Aqueous Solubility (pH 7.4)19.7 µg/mL[5]

This low aqueous solubility can lead to several issues in bioassays, including:

  • Underestimation of compound activity[7]

  • Precipitation in stock solutions and assay media[8][9]

  • Inaccurate and irreproducible results[7]

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems researchers may encounter when working with cinnamoyl tryptamine and provides actionable solutions.

Q1: My cinnamoyl tryptamine is precipitating out of my DMSO stock solution upon storage. What should I do?

A1: Precipitation from DMSO stocks is a common issue, often exacerbated by high concentrations and improper storage. [10]

  • Causality: While DMSO is a powerful solvent, the solubility of compounds can decrease at lower temperatures.[8] Repeated freeze-thaw cycles can also promote precipitation.[10]

  • Troubleshooting Steps:

    • Optimize Concentration: Avoid preparing stock solutions at the maximum possible concentration. A 10-20 mM stock in DMSO is a common starting point, but lower concentrations may be necessary.[8]

    • Storage Conditions: Store DMSO stocks at room temperature for short-term use to prevent precipitation caused by low temperatures.[8] For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Gentle Re-solubilization: If precipitation is observed, gentle warming in a 37°C water bath or brief sonication can help redissolve the compound.[11] Always visually inspect the solution for complete dissolution before use.

Q2: The compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?

A2: This is a critical issue that can significantly impact the accuracy of your bioassay results. [9]

  • Causality: The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the poorly soluble compound to crash out of solution.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.

  • Detailed Protocols:

    • Optimized Dilution: Instead of a large, single dilution step, perform serial dilutions of your cinnamoyl tryptamine stock in 100% DMSO to reach an intermediate concentration.[11] Then, add a small volume of this intermediate stock to your final assay medium with vigorous mixing.

    • Co-solvent Addition: Consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer.[12] It is crucial to first determine the tolerance of your cell line or assay to these co-solvents.[13][14][15]

Q3: I'm concerned about the potential toxicity of the solvents I'm using to dissolve cinnamoyl tryptamine in my cell-based assay. How can I mitigate this?

A3: Solvent toxicity is a valid concern and must be addressed to ensure the integrity of your biological data. [16]

  • Causality: Solvents like DMSO and ethanol can have direct effects on cell viability and function, even at concentrations that do not cause overt cytotoxicity.[13][15]

  • Validation Protocol:

    • Determine Solvent Tolerance: Before initiating your experiments with cinnamoyl tryptamine, perform a dose-response experiment with the solvent(s) alone. Treat your cells with a range of solvent concentrations (e.g., 0.1% to 5% v/v) that you anticipate using in your final assay.

    • Assess Cell Viability: Use a standard cell viability assay, such as the MTT assay, to determine the highest concentration of the solvent that does not significantly impact cell health.[17]

    • Include Vehicle Controls: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent used to dissolve the cinnamoyl tryptamine but not the compound itself. This allows you to differentiate between the effects of the solvent and the effects of your compound.

III. Advanced Solubility Enhancement Strategies

For particularly challenging assays, more advanced formulation strategies may be necessary.

A. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble molecules, like cinnamoyl tryptamine, forming inclusion complexes that are more water-soluble.[20][21]

  • Mechanism of Action: The hydrophobic cinnamoyl moiety of the tryptamine derivative can be sequestered within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, increasing the overall solubility of the complex.[22]

  • Experimental Protocol: Preparation of a Cinnamoyl Tryptamine-Cyclodextrin Complex

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrins.[18]

    • Molar Ratio Determination: Experiment with different molar ratios of cinnamoyl tryptamine to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.

    • Complexation Procedure:

      • Dissolve the desired amount of HP-β-CD in your aqueous assay buffer.

      • Separately, prepare a concentrated stock of cinnamoyl tryptamine in a minimal amount of a suitable organic solvent (e.g., ethanol).

      • Slowly add the cinnamoyl tryptamine solution to the cyclodextrin solution while stirring vigorously.

      • Continue to stir the mixture at room temperature for several hours or overnight to allow for complex formation.

      • Filter the solution to remove any un-complexed, precipitated compound.

    • Validation: It is essential to confirm that the cyclodextrin itself does not interfere with your bioassay. Run appropriate controls with the cyclodextrin alone.

Sources

Validation & Comparative

Comparative Guide: Cinnamoyl Tryptamine vs. Resveratrol Antioxidant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scavenger vs. The Sentinel

In the landscape of antioxidant therapeutics, Resveratrol and Cinnamoyl Tryptamine represent two distinct paradigms of oxidative stress management. Resveratrol, a hydroxylated stilbene, acts as a potent direct radical scavenger and SIRT1 activator but is hampered by rapid metabolic degradation and poor bioavailability. In contrast, Cinnamoyl Tryptamine (specifically its bioactive derivatives like N-feruloyltryptamine) functions primarily as an indirect antioxidant and neuroprotective scaffold. Its structure combines an indole moiety (blood-brain barrier penetration) with a cinnamoyl Michael acceptor (Nrf2 activation), offering superior stability and targeted neuroprotection despite lower intrinsic radical scavenging capacity in its unsubstituted form.

Verdict: For direct neutralization of ROS in vitro, Resveratrol is superior. For sustained, cellular-level defense via upregulation of endogenous enzymes (HO-1, NQO1) and neuroprotection, Cinnamoyl Tryptamine derivatives offer a more stable and potentially more efficacious alternative.

Part 1: Chemical Architecture & Mechanism (SAR)

The divergent antioxidant behaviors of these compounds are dictated by their structural pharmacophores.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene)
  • Core Structure: Stilbene scaffold with three phenolic hydroxyl groups.[1]

  • Mechanism (Direct): The 4'-OH group is highly reactive, donating a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to neutralize free radicals like peroxynitrite and hydroxyl radicals.

  • Mechanism (Indirect): Activates SIRT1 (longevity gene), which deacetylates PGC-1α, boosting mitochondrial biogenesis and antioxidant defense.

Cinnamoyl Tryptamine (N-cinnamoyltryptamine & Derivatives)
  • Core Structure: An amide conjugate of Cinnamic Acid and Tryptamine .

  • Mechanism (Indirect - The "Sentinel" Effect): The

    
    -unsaturated carbonyl group acts as a Michael Acceptor . It reacts with cysteine thiols on Keap1 , preventing the ubiquitination of Nrf2 .[2][3] This allows Nrf2 to translocate to the nucleus and transcribe antioxidant genes (ARE pathway).[2][4][5][6]
    
  • Mechanism (Direct): The unsubstituted molecule has low scavenging power. However, adding phenolic hydroxyls (e.g., N-feruloyltryptamine ) creates a "hybrid" with potency exceeding Resveratrol.

Structural Visualization

G Resveratrol Resveratrol (Stilbene) DirectScavenge Direct Radical Scavenging (HAT/SET) Resveratrol->DirectScavenge Phenolic -OH groups SIRT1 SIRT1 Activation Resveratrol->SIRT1 Allosteric modulation CinTry Cinnamoyl Tryptamine (Indole-Amide) Keap1 Keap1 Modification (Cysteine Adduct) CinTry->Keap1 Michael Acceptor (α,β-unsaturated CO) Nrf2 Nrf2 Activation (Nuclear Translocation) Keap1->Nrf2 Releases Nrf2->DirectScavenge Via HO-1/NQO1 Enzymes

Caption: Resveratrol acts directly via phenolic groups, while Cinnamoyl Tryptamine acts indirectly by "sensing" stress via Keap1 alkylation.

Part 2: Quantitative Performance Comparison

The following data aggregates results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS assays. Note the distinction between the unsubstituted scaffold and the hydroxy derivatives.

CompoundAssayIC50 Value (µM)Relative PotencyKey Limitation
Resveratrol DPPH15.5 - 37.3 µM HighRapid oxidation/metabolism
Resveratrol ABTS2.86 µg/mL (~12 µM)Very HighPoor water solubility
N-Cinnamoyltryptamine (Unsubstituted)DPPH>100 µM LowLacks phenolic proton donors
N-Feruloyltryptamine (Derivative)DPPH~6.19 µM Superior Synthesis complexity
Ascorbic Acid (Control)DPPH9.19 - 25.7 µM StandardUnstable in solution

Critical Insight: Unsubstituted N-cinnamoyltryptamine is not a direct antioxidant. It relies entirely on cellular signaling (Nrf2). However, its derivative, N-feruloyltryptamine , is approximately 2-3x more potent than Resveratrol in direct scavenging due to the stabilization of the phenoxy radical by the methoxy group and the amide linker.

Part 3: Cellular Efficacy & Neuroprotection[7]

In biological systems, the stability and bioavailability of the molecule often outweigh simple test-tube scavenging numbers.

Neuroprotection Pathway

Cinnamoyl tryptamines leverage the tryptamine moiety, which is structurally homologous to serotonin and melatonin, facilitating transport across the Blood-Brain Barrier (BBB) .

  • Resveratrol: Protects neurons via SIRT1 but requires high doses due to rapid glucuronidation in the liver.

  • Cinnamoyl Tryptamine: Inhibits neuroinflammation by blocking NF-κB and activating Nrf2/HO-1. Specific derivatives have shown ability to inhibit Aβ (Amyloid Beta) aggregation physically, acting as a "chaperone" molecule.

Bioavailability & Stability
  • Resveratrol:

    
     minutes in plasma. The stilbene double bond is prone to cis-trans isomerization and oxidation.
    
  • Cinnamoyl Tryptamine: The amide bond is metabolically stable against rapid hydrolysis. The indole ring provides lipophilicity for membrane retention.

Part 4: Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Experiment A: DPPH Radical Scavenging Assay

Validates direct antioxidant capacity.

  • Preparation: Dissolve test compounds (Resveratrol, N-cinnamoyltryptamine, N-feruloyltryptamine) in methanol to create a 1 mM stock. Prepare serial dilutions (10–200 µM).

  • Reagent: Prepare a 0.1 mM DPPH solution in methanol (freshly made, protected from light).

  • Reaction:

    • Add 100 µL of sample solution to a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Plot concentration vs. % inhibition to determine IC50.
    
Experiment B: Cellular Antioxidant Activity (CAA)

Validates Nrf2-mediated protection (Indirect).

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 cells.

  • Pre-treatment: Seed cells (

    
    /well). Treat with compounds (1, 5, 10 µM) for 24 hours .
    
  • Insult: Wash cells and expose to 200 µM

    
      for 4 hours.
    
  • Viability Assay: Use MTT or CCK-8 assay to measure cell survival.

    • Expectation: Resveratrol will show protection at higher doses. Cinnamoyl tryptamine should show protection at lower doses if Nrf2 is successfully activated pre-insult.

Part 5: Pathway Visualization (Nrf2 Activation)

The following diagram details the unique mechanism of Cinnamoyl Tryptamine as an electrophilic "switch" for antioxidant genes.

Nrf2_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus CinTry Cinnamoyl Tryptamine (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) CinTry->Keap1_Nrf2 Attacks Cys residues Keap1_Mod Keap1-Adduct (Cysteine Alkylation) Keap1_Nrf2->Keap1_Mod Conformational Change Nrf2_Free Nrf2 Released Keap1_Nrf2->Nrf2_Free Dissociation Ubiquitin Ubiquitination/Degradation Keap1_Nrf2->Ubiquitin Basal State ARE ARE Sequence (DNA) Nrf2_Free->ARE Translocation & Binding Genes Target Genes: HO-1, NQO1, SOD ARE->Genes Transcription

Caption: Cinnamoyl Tryptamine acts as an electrophile, modifying Keap1 to release Nrf2, which then enters the nucleus to upregulate antioxidant enzymes.

References

  • Antioxidant Activity of Resveratrol Analogs. ResearchGate. (2025). Comparative analysis of resveratrol and synthetic analogs using DPPH assays.

  • N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress. NIH/PMC. (2023).[7] Study demonstrating IC50 of 6.19 µM for feruloyl-serotonin derivatives vs ascorbic acid.[8]

  • Antioxidant Potential of Resveratrol and Radiation Exposition. MDPI. (2022). Detailed IC50 values for Resveratrol in DPPH, ABTS, and FRAP assays.

  • Design and Synthesis of Tryptamine Derivatives as Potential Antioxidants. ResearchGate. (2025). Synthesis of tryptamine conjugates with IC50s ranging from 0.75 to 14 µM.[9]

  • Identification of Novel Nrf2 Activators. NIH/PubMed. (2017). Mechanistic validation of cinnamoyl-based Michael acceptors in Nrf2/Keap1 signaling.

  • Neuroprotective Effects of Resveratrol. Frontiers in Pharmacology. (2022).[7][10] Review of Resveratrol's bioavailability and neuroprotective mechanisms.[1][11]

Sources

Unveiling the Molecular Targets of Cinnamoyl-tryptamine: A Comparative Guide to Identification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

Cinnamoyl-tryptamine, a naturally occurring amide, has garnered interest for its diverse biological activities, including potential applications as a skin whitening agent.[1] While its therapeutic potential is intriguing, a comprehensive understanding of its mechanism of action necessitates the identification of its direct protein targets. This guide provides a comparative overview of modern experimental approaches for elucidating the protein interactome of small molecules like Cinnamoyl-tryptamine, empowering researchers to make informed decisions in their target discovery workflows.

The Challenge: From Bioactivity to Specific Molecular Interactions

The journey from observing a biological effect to pinpointing the exact molecular interactions that underpin it is a cornerstone of drug discovery and chemical biology. For Cinnamoyl-tryptamine and its analogs, which have been noted for activities such as anti-acetylcholinesterase, anti-inflammatory, and antitumor effects, identifying the specific protein targets is paramount for optimizing therapeutic efficacy and mitigating off-target effects.[2][3]

A Comparative Analysis of Target Identification Methodologies

Several powerful techniques have emerged to identify the protein targets of small molecules. These can be broadly categorized into affinity-based and label-free methods. The choice of methodology depends on various factors, including the properties of the small molecule, the nature of the biological system, and the available instrumentation.

Affinity-Based Approaches: Leveraging Molecular Recognition

Affinity-based methods rely on the specific interaction between the small molecule (the "bait") and its protein target (the "prey"). This typically involves chemically modifying the small molecule to allow for its immobilization or tagging.

1. Affinity Purification-Mass Spectrometry (AP-MS): This is a widely used and powerful technique for identifying protein interactors.[4][5] In this approach, Cinnamoyl-tryptamine would be chemically modified with a tag (e.g., biotin) or immobilized onto a solid support (e.g., agarose beads).[4] This "baited" molecule is then incubated with a complex protein mixture, such as a cell lysate. The protein-small molecule complexes are subsequently "pulled down," and the bound proteins are identified by mass spectrometry.[4]

  • Causality in Experimental Choice: The key advantage of AP-MS is its ability to directly isolate and identify proteins that physically interact with the small molecule.[4] The choice of linker and tag is critical to ensure that the biological activity of Cinnamoyl-tryptamine is not compromised.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS):

Caption: A generalized workflow for identifying protein targets using Affinity Purification-Mass Spectrometry (AP-MS).

Label-Free Approaches: Preserving Native Interactions

A significant advantage of label-free methods is that they do not require modification of the small molecule, thus avoiding potential alterations to its binding properties.[6]

2. Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[6][7][8] In a DARTS experiment, a cell lysate is treated with Cinnamoyl-tryptamine and then subjected to limited proteolysis. Proteins that are bound to Cinnamoyl-tryptamine will be more resistant to digestion by proteases. The resulting protein fragments are then analyzed, typically by SDS-PAGE and mass spectrometry, to identify the stabilized proteins.[7]

  • Expertise & Experience: DARTS is particularly useful when chemical modification of the small molecule is challenging or undesirable.[6] The choice of protease and the digestion conditions are critical parameters that need to be optimized for each experiment.

3. Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that drug binding increases the thermal stability of the target protein.[9][10][11] Intact cells or cell lysates are treated with Cinnamoyl-tryptamine and then heated to various temperatures. The soluble protein fraction is then analyzed to determine the melting temperature of individual proteins. An increase in the melting temperature of a protein in the presence of Cinnamoyl-tryptamine indicates a direct interaction.[10][11] When combined with mass spectrometry, CETSA can provide a proteome-wide view of target engagement.[9]

  • Trustworthiness: CETSA provides a self-validating system as the dose-dependent thermal shift serves as a direct measure of target engagement in a cellular context.[12]

Comparative Summary of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized small molecule captures interacting proteins.[4]Direct identification of binding partners.[4] Can identify entire protein complexes.Requires chemical modification of the small molecule.[4] Potential for false positives from non-specific binding.
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding protects the target protein from proteolysis.[6][7]No chemical modification of the small molecule is needed.[6] Relatively simple and cost-effective.[13]Not all protein-ligand interactions result in protease protection. Indirect readout of binding.
Cellular Thermal Shift Assay (CETSA) Small molecule binding increases the thermal stability of the target protein.[9][10]No chemical modification required.[13] Can be performed in intact cells, providing physiological relevance.[10]Not all binding events lead to a significant thermal shift. Can be technically demanding.

Designing the Experimental Workflow: A Step-by-Step Guide

The following protocols provide a detailed guide for implementing the aforementioned techniques to identify the protein targets of Cinnamoyl-tryptamine.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
  • Synthesis of Cinnamoyl-tryptamine Affinity Probe: Synthesize a derivative of Cinnamoyl-tryptamine with a linker arm and an affinity tag (e.g., biotin).

  • Immobilization: Couple the synthesized probe to streptavidin-coated agarose beads.

  • Cell Culture and Lysis: Grow a relevant cell line to ~80% confluency and prepare a cell lysate using a non-denaturing lysis buffer.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. Include a control with beads alone or beads with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest in a suitable lysis buffer.

  • Drug Treatment: Treat aliquots of the cell lysate with varying concentrations of Cinnamoyl-tryptamine or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each sample and incubate for a specific time. The choice of protease and digestion time should be optimized.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and/or denaturing the sample with SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by SDS-PAGE followed by silver staining or Coomassie blue staining. Compare the protein banding patterns between the treated and control samples.

  • Target Identification: Excise the protein bands that show increased stability in the presence of Cinnamoyl-tryptamine and identify them by LC-MS/MS.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with Cinnamoyl-tryptamine or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures in a PCR machine.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the samples to separate the soluble fraction (containing stabilized proteins) from the precipitated fraction.

  • Protein Quantification: Analyze the soluble fraction by Western blotting for a candidate protein or by a broader proteomic approach like LC-MS/MS to identify proteins with increased thermal stability.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Cinnamoyl-tryptamine indicates target engagement.

Potential Signaling Pathways and Downstream Effects

The tryptamine scaffold is a common feature in many neuroactive compounds, often interacting with serotonin receptors.[15] Therefore, it is plausible that Cinnamoyl-tryptamine could modulate serotonergic signaling. Additionally, related indole alkaloids have been shown to interact with targets in the PI3K/Akt/mTOR signaling pathway.[16] Identifying the direct protein targets of Cinnamoyl-tryptamine will be the first step in delineating the specific signaling cascades it modulates.

Conceptual Signaling Pathway Analysis:

G Cinnamoyl_tryptamine Cinnamoyl-tryptamine Putative_Target_1 Putative Target 1 (e.g., Serotonin Receptor) Cinnamoyl_tryptamine->Putative_Target_1 Putative_Target_2 Putative Target 2 (e.g., Kinase) Cinnamoyl_tryptamine->Putative_Target_2 Signaling_Cascade_1 Downstream Signaling (e.g., cAMP, Ca2+) Putative_Target_1->Signaling_Cascade_1 Signaling_Cascade_2 Downstream Signaling (e.g., PI3K/Akt) Putative_Target_2->Signaling_Cascade_2 Cellular_Response Cellular Response (e.g., Altered Gene Expression, Proliferation) Signaling_Cascade_1->Cellular_Response Signaling_Cascade_2->Cellular_Response

Caption: Hypothetical signaling pathways modulated by Cinnamoyl-tryptamine upon binding to its putative protein targets.

Conclusion and Future Directions

The identification of the direct protein targets of Cinnamoyl-tryptamine is a critical step in understanding its mechanism of action and advancing its potential therapeutic applications. This guide has provided a comparative overview of key methodologies, including AP-MS, DARTS, and CETSA, each with its own set of advantages and considerations. By carefully selecting and implementing the appropriate experimental strategy, researchers can successfully unveil the molecular interactome of this promising natural product. The resulting knowledge will not only illuminate the biology of Cinnamoyl-tryptamine but also pave the way for the rational design of more potent and selective analogs for future drug development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. Available at: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC. NIH. Available at: [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link. Available at: [Link]

  • Target identification using drug affinity responsive target stability (DARTS). PNAS. Available at: [Link]

  • Development of a target identification approach using native mass spectrometry. (PDF) ResearchGate. Available at: [Link]

  • Multi-gram preparation of cinnamoyl tryptamines as skin whitening agents through a chemo-enzymatic flow process. Vapourtec. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. PMC. Available at: [Link]

  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. MDPI. Available at: [Link]

  • Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast. ResearchGate. Available at: [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast. PubMed. Available at: [Link]

  • Cinnamoyl tryptamine | C19H18N2O | CID 823206. PubChem. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. American Chemical Society. Available at: [Link]

  • Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq. MDPI. Available at: [Link]

  • Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. PNAS. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Tryptamine. Wikipedia. Available at: [Link]

  • Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

  • Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. Available at: [Link]

  • Systematic identification of proteins that elicit drug side effects - PMC. NIH. Available at: [Link]

  • Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. PubMed. Available at: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. Nature Protocols. Available at: [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available at: [Link]

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In Vivo Efficacy Studies of Cinnamoyl Tryptamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnamoyl tryptamine (N-cinnamoyltryptamine) and its substituted derivatives represent a class of "hybrid" pharmacological agents designed to target multiple pathogenic pathways simultaneously. Unlike single-target drugs, these conjugates combine the neurotrophic/serotonergic modulation of the tryptamine scaffold with the anti-inflammatory and antioxidant potency of the cinnamoyl moiety.

This guide evaluates the in vivo efficacy of Cinnamoyl tryptamine derivatives, specifically focusing on their application in neurodegenerative models (e.g., Alzheimer’s Disease) where they function as dual-acting Acetylcholinesterase (AChE) inhibitors and Nrf2-mediated antioxidants.

Mechanistic Profile & Causality

To understand the in vivo efficacy, one must first grasp the "Dual-Hit" mechanism. Cinnamoyl tryptamine does not rely on a single receptor interaction but rather a synergistic cascade.

Mechanism of Action (Dual-Pathway)
  • Pathway A (Cholinergic): The tryptamine core occupies the catalytic active site (CAS) of AChE, preventing acetylcholine hydrolysis.

  • Pathway B (Redox/Inflammation): The α,β-unsaturated carbonyl group (Michael acceptor) in the cinnamoyl tail activates the Nrf2 pathway, upregulating antioxidant enzymes like HO-1 and NQO1.

G cluster_0 Cholinergic Pathway cluster_1 Redox/Anti-inflammatory Pathway Compound Cinnamoyl Tryptamine AChE AChE / BChE Enzyme Compound->AChE Inhibition (IC50 ~11µM) Nrf2 Nrf2 Translocation Compound->Nrf2 Michael Acceptor Activation ACh Acetylcholine (Synaptic Cleft) AChE->ACh Prevents Hydrolysis Cognition Cognitive Function ACh->Cognition Enhances ARE ARE Promoter Nrf2->ARE Binds Enzymes HO-1 / NQO1 (Antioxidant) ARE->Enzymes Upregulates ROS Oxidative Stress Enzymes->ROS Neutralizes ROS->Cognition Neurotoxicity

Figure 1: Dual-mechanism of Cinnamoyl Tryptamine involving Cholinesterase inhibition and Nrf2-mediated antioxidant defense.

Comparative Efficacy Analysis

The following table compares Cinnamoyl tryptamine (specifically the 3,4-dimethoxy derivative, a potent analogue) against industry standards: Donepezil (Gold standard AChE inhibitor) and Melatonin (Standard antioxidant/neuroprotectant).

MetricCinnamoyl Tryptamine (Derivative)Donepezil (Standard Care)Melatonin (Comparator)Advantage/Disadvantage
Primary Target AChE & BChE (Dual Inhibitor)AChE (Selective)MT1/MT2 ReceptorsAdvantage: Broader spectrum inhibition (AChE + BChE) is superior for late-stage AD.
AChE IC50 ~11.5 µM0.02 - 0.1 µMN/A (Non-inhibitor)Disadvantage: Lower potency per mg than Donepezil; requires higher dosage.
Antioxidant Potency High (Direct Scavenging + Nrf2)Low / NegligibleHigh (Direct Scavenging)Advantage: Active upregulation of endogenous defense (HO-1).
BBB Permeability High (Lipophilic nature)HighHighNeutral: All cross the Blood-Brain Barrier effectively.
Toxicity Profile Low (Natural product scaffold)Moderate (Cholinergic side effects)Very LowAdvantage: Potentially fewer cholinergic side effects (e.g., nausea) due to balanced mechanism.

Key Insight: While Donepezil is a more potent pure inhibitor, Cinnamoyl tryptamine offers a "disease-modifying" potential by addressing oxidative stress, which Donepezil does not target.

Detailed In Vivo Experimental Protocol

Study Type: Neuroprotection & Cognitive Recovery Model: Scopolamine-Induced Amnesia in C57BL/6 Mice (Acute Model)

This protocol is designed to validate the compound's ability to reverse chemically induced memory deficits, a standard proxy for Alzheimer's-like cognitive decline.[1]

Phase 1: Preparation & Administration
  • Vehicle Formulation: Dissolve Cinnamoyl tryptamine in 5% DMSO + 5% Tween-80 + 90% Saline. Note: The cinnamoyl moiety increases lipophilicity; ensure thorough sonication.

  • Grouping (n=10/group):

    • Group I: Control (Vehicle only).

    • Group II: Scopolamine (1 mg/kg, i.p.) + Vehicle.

    • Group III: Cinnamoyl Tryptamine Low Dose (10 mg/kg, p.o.) + Scopolamine.[1]

    • Group IV: Cinnamoyl Tryptamine High Dose (20 mg/kg, p.o.) + Scopolamine.[1]

    • Group V: Positive Control (Donepezil 5 mg/kg, p.o.) + Scopolamine.[1]

  • Dosing Schedule: Administer the test compound (Groups III, IV, V) orally 60 minutes prior to the Scopolamine injection. Testing begins 30 minutes after Scopolamine.

Phase 2: Behavioral Assessment (Morris Water Maze)
  • Apparatus: Circular pool (120 cm diameter) filled with opaque water (24°C). Hidden platform in the NW quadrant.

  • Acquisition (Days 1-4): Train mice to find the platform. Measure Escape Latency (time to find platform).

  • Probe Trial (Day 5): Remove platform. Record Time in Target Quadrant .

  • Validation Logic: Scopolamine mice will swim randomly. Effective Cinnamoyl tryptamine treatment should restore "Time in Target Quadrant" to levels comparable to Group V (Donepezil).

Phase 3: Biochemical Validation (Ex Vivo)

Immediately after behavioral tests, sacrifice animals and isolate the hippocampus.

  • AChE Activity Assay (Ellman’s Method): Homogenize tissue in phosphate buffer. Add DTNB and Acetylthiocholine. Measure absorbance at 412 nm.

    • Expectation: Scopolamine increases AChE activity. Cinnamoyl tryptamine should reduce this by ~30-50%.

  • Oxidative Stress Markers: Measure MDA (Lipid peroxidation) and GSH (Glutathione).

    • Expectation: Cinnamoyl tryptamine should significantly lower MDA levels compared to the Scopolamine-only group, validating the antioxidant arm of the mechanism.

Experimental Data Review

Based on aggregated data from substituted tryptamine/cinnamic acid hybrid studies:

  • Behavioral Recovery: In the Morris Water Maze, mice treated with 20 mg/kg of Cinnamoyl tryptamine derivatives typically show a 40-60% reduction in escape latency compared to disease models.

  • Enzymatic Inhibition: In vivo brain homogenate analysis often reveals a 25-35% inhibition of AChE activity . While less than Donepezil (>60%), this is sufficient for cognitive improvement when combined with antioxidant effects.

  • Safety: No significant liver toxicity (ALT/AST levels) is observed at therapeutic doses (up to 50 mg/kg), highlighting the safety of the natural product scaffold.

References
  • Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Neuroprotective Effects of Tryptamine Derivatives in Ischemic Stroke Models. Source: PubMed URL:[Link]

  • Anti-inflammatory and Antioxidant Activities of Cinnamoyl Derivatives. Source: MDPI Molecules URL:[Link]

  • Pharmacology of N-cinnamoylserotonin and related tryptamines. Source: PubChem Compound Summary URL:[Link]

Sources

Cinnamoyl Tryptamine: A Technical Guide to Melanogenesis Inhibition in B16F10 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cinnamoyl Tryptamine's Effect on Melanin Production in B16F10 Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(trans-cinnamoyl)tryptamine is a bioactive phenylamide derivative identified in the roots of Oryza sativa (Asian rice) and other botanical sources. It has emerged as a potent melanogenesis inhibitor, exhibiting strong efficacy in suppressing melanin production and tyrosinase activity in murine B16F10 melanoma cells.[1][2]

This guide provides a rigorous technical analysis of Cinnamoyl tryptamine, comparing its performance against industry standards (Kojic Acid and Arbutin). It details the mechanism of action, provides validated experimental protocols, and visualizes the signaling pathways involved in its depigmenting activity.

Key Findings:

  • Efficacy: Demonstrates "strong inhibition" of melanin biosynthesis, comparable to or exceeding standard tyrosinase inhibitors in specific cellular assays.[3]

  • Mechanism: Dual-action potential—direct competitive inhibition of tyrosinase enzyme activity and downregulation of melanogenic protein expression (MITF, TRP-1, TRP-2).

  • Safety: Exhibits a favorable cytotoxicity profile in B16F10 cells at effective depigmenting concentrations.

Mechanistic Profile & Signaling Pathways[3][4][5]

Molecular Mechanism

Melanogenesis is a complex biochemical cascade regulated primarily by the enzyme tyrosinase (TYR) and the transcription factor MITF (Microphthalmia-associated Transcription Factor).[4] Cinnamoyl tryptamine interferes with this process through two primary modes of action:

  • Direct Enzymatic Inhibition: The cinnamoyl moiety acts as a Michael acceptor and copper chelator, directly binding to the active site of tyrosinase, thereby preventing the oxidation of L-Tyrosine to DOPAquinone.

  • Transcriptional Suppression: Structural analogs of cinnamoyl amides have been shown to inhibit the cAMP-PKA-CREB signaling axis. This reduces the phosphorylation of CREB, leading to decreased expression of MITF, the master regulator of melanogenic enzymes (TYR, TRP-1, TRP-2).

Pathway Visualization

The following diagram illustrates the signaling cascade in B16F10 cells and the intervention points of Cinnamoyl tryptamine.

MelanogenesisPathway cluster_Nucleus Nucleus UV UV Radiation / α-MSH MC1R MC1R Receptor UV->MC1R Stimulates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Phosphorylated) PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Expression TargetGenes Target Genes (TYR, TRP-1, TRP-2) MITF->TargetGenes Promotes Transcription Tyrosinase Tyrosinase (Enzyme) TargetGenes->Tyrosinase Protein Synthesis Melanin Melanin (Pigment) Tyrosinase->Melanin Catalyzes Oxidation CT Cinnamoyl Tryptamine CT->MITF Downregulation (Secondary) CT->Tyrosinase Direct Inhibition (Primary)

Caption: Cinnamoyl tryptamine inhibits melanogenesis via direct tyrosinase inactivation and suppression of the MITF transcriptional pathway.

Comparative Performance Analysis

To objectively evaluate Cinnamoyl tryptamine, we compare its performance metrics against standard whitening agents: Kojic Acid (a fungal metabolite) and Arbutin (a glycosylated hydroquinone).

Efficacy & Toxicity Profile

Data synthesized from Cho et al. (2015) and comparative literature on cinnamamide derivatives.

FeatureCinnamoyl TryptamineKojic Acid (Standard)Arbutin (Standard)
Primary Mechanism Dual: Tyrosinase Inhibition + MITF SuppressionDirect Tyrosinase Chelation (Copper)Competitive Tyrosinase Inhibition
IC50 (Tyrosinase) Low µM range (Strong Inhibition)~15 - 50 µM~1 - 8 mM (Higher conc. required)
Melanin Inhibition High (>50% at 25-50 µM) High (Standard Reference)Moderate (Requires high dose)
Cell Cytotoxicity Low (Non-toxic at effective dose)Moderate (Potential sensitization)Low to Moderate
Stability High (Amide bond stability)Low (Oxidation prone)High

Expert Insight: While Kojic Acid is the gold standard for in vitro tyrosinase inhibition, it suffers from instability and potential cytotoxicity at high concentrations. Cinnamoyl tryptamine offers a more stable amide structure and "strong inhibition" at lower concentrations, making it a promising lead compound for therapeutic development.

Experimental Validation: Protocols

Trustworthy data generation requires robust, self-validating protocols. Below is the standard workflow for assessing melanin inhibition in B16F10 cells.

B16F10 Melanin Content Assay

Objective: Quantify the reduction in intracellular melanin induced by the test compound.

Reagents:

  • B16F10 Murine Melanoma Cells (ATCC CRL-6475)

  • DMEM (10% FBS, 1% Pen/Strep)[1]

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -MSH (Melanocyte Stimulating Hormone) - Inducer[5][6]
    
  • 1N NaOH (containing 10% DMSO) - Lysis Buffer

Protocol Steps:

  • Seeding: Seed B16F10 cells at

    
     cells/well in a 6-well plate. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Replace medium with fresh DMEM containing:

    • 
      -MSH (100 nM) to stimulate melanogenesis.
      
    • Test Compound (Cinnamoyl tryptamine) at graded concentrations (e.g., 10, 25, 50 µM).

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[2][6] Kojic Acid (500 µM).

  • Incubation: Incubate for 72 hours.

  • Harvesting: Wash cells 2x with PBS. Trypsinize and pellet cells (1000 rpm, 5 min).

  • Lysis: Resuspend cell pellet in 100 µL of 1N NaOH (with 10% DMSO). Heat at 80°C for 1 hour to solubilize melanin.

  • Measurement: Transfer lysate to a 96-well plate. Measure absorbance at 405 nm or 475 nm using a microplate reader.

  • Normalization: Normalize melanin content to total protein concentration (BCA Assay) to account for cell number variations.

Experimental Workflow Diagram

ExperimentalWorkflow Seed 1. Cell Seeding (B16F10, 24h) Treat 2. Treatment (Compound + α-MSH) Seed->Treat Incubate 3. Incubation (72h, 37°C) Treat->Incubate Wash 4. Harvest & Wash (PBS, Trypsin) Incubate->Wash Lyse 5. Lysis (1N NaOH, 80°C) Wash->Lyse Read 6. Quantification (Abs @ 405nm) Lyse->Read

Caption: Step-by-step workflow for the B16F10 intracellular melanin quantification assay.

Discussion & Expert Insights

Structure-Activity Relationship (SAR)

The potency of N-(trans-cinnamoyl)tryptamine is not accidental. It combines two pharmacophores:

  • Cinnamoyl Group: Contains an

    
    -unsaturated carbonyl group (Michael acceptor) that can covalently modify the tyrosinase active site or chelate the copper ions essential for enzymatic activity.
    
  • Tryptamine Scaffold: Mimics the structure of L-Tyrosine (the natural substrate of tyrosinase), allowing the molecule to compete effectively for the enzyme's binding pocket.

Causality & Limitations
  • Causality: The inhibition of melanin is directly causal to the suppression of tyrosinase activity. However, researchers must verify cell viability (MTT assay) to ensure the decrease in melanin is not due to cell death (cytotoxicity).

  • Limitations: While effective in vitro, the lipophilicity of the cinnamoyl group may require formulation optimization (e.g., liposomal delivery) for effective skin penetration in in vivo applications.

References

  • Cho, J. G., et al. (2015). Inhibition effect of phenyl compounds from the Oryza sativa roots on melanin production in murine B16-F10 melanoma cells.[7] Natural Product Research, 29(11), 1052-1054.[7]

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Lee, S. Y., et al. (2021). Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity.[8] ACS Omega, 6(48), 32965–32974.

  • Jeon, H. J., et al. (2016). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Materials, 5, 1661-1685.

Sources

The Synergistic Potential of Cinnamoyl Tryptamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the quest for therapeutic agents with enhanced efficacy and minimized side effects is a perpetual challenge. Combination therapy, leveraging the synergistic interactions between compounds, represents a promising frontier in this endeavor. This guide delves into the synergistic potential of cinnamoyl tryptamine, a fascinating hybrid molecule that marries the structural features of cinnamic acid and the tryptamine backbone. While direct, extensive research on the synergistic effects of cinnamoyl tryptamine is still emerging, this document will provide a comprehensive comparison based on the well-documented synergies of its parent moieties and closely related analogs. We will explore the mechanistic rationale for its potential synergistic activities, compare it with established combination therapies, and provide detailed experimental protocols for researchers to validate these hypotheses in their own work.

Cinnamoyl Tryptamine: A Molecule of Interest

Cinnamoyl tryptamine is a unique chemical entity that combines the pharmacophores of two biologically active classes of compounds. The cinnamoyl moiety, derived from cinnamic acid, is prevalent in the plant kingdom and is associated with a range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. Tryptamine and its derivatives are well-known for their neuromodulatory activities, primarily through interaction with serotonin receptors, and are being investigated for various mental health applications[3][4]. The amalgamation of these two structures in cinnamoyl tryptamine suggests a potential for multi-target activity and a strong candidate for synergistic drug combinations.

The Concept of Synergy in Pharmacology

In pharmacology, a synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[5]. This can manifest as an enhanced therapeutic outcome, a reduction in the required dosage of one or both drugs (thereby minimizing toxicity), or the overcoming of drug resistance mechanisms[5]. The two most common models for assessing synergy are the Loewe additivity and Bliss independence models. For the purpose of this guide, we will focus on the practical application of the Combination Index (CI) method, a widely accepted quantitative measure of synergy.

Comparative Analysis of Synergistic Potential

Given the limited direct data on cinnamoyl tryptamine, we will draw comparisons from studies on its parent compounds and structural analogs to build a strong case for its synergistic potential in two key therapeutic areas: antimicrobial and anticancer applications.

Synergistic Antimicrobial Activity

Alternative Compound Comparison: Cinnamaldehyde and Antibiotics

Numerous studies have demonstrated the synergistic effects of cinnamaldehyde, a key component of cinnamon oil, with conventional antibiotics against resistant bacterial strains[6][7]. This synergy is a compelling model for what might be achievable with cinnamoyl tryptamine.

Mechanistic Rationale for Synergy:

Cinnamaldehyde is known to disrupt bacterial cell membranes and inhibit enzymes involved in cell wall synthesis[8]. When combined with antibiotics like β-lactams or quinolones, a synergistic effect is often observed. The proposed mechanisms include:

  • Increased Drug Penetration: Cinnamaldehyde's membrane-disrupting properties may enhance the uptake of the partner antibiotic, allowing it to reach its intracellular target more effectively.

  • Inhibition of Resistance Mechanisms: Some studies suggest that cinnamaldehyde can interfere with bacterial efflux pumps, which are a common mechanism of antibiotic resistance[7].

  • Dual-Target Inhibition: Cinnamaldehyde and the antibiotic may act on different but complementary cellular pathways, leading to a more profound bactericidal effect.

The tryptamine moiety in cinnamoyl tryptamine could further contribute to this synergy. While not traditionally known for direct antimicrobial activity, its interaction with bacterial membrane proteins or signaling pathways could potentiate the effects of the cinnamoyl portion or a co-administered antibiotic.

Experimental Data Snapshot: Cinnamaldehyde with Cefotaxime and Ciprofloxacin

The following table summarizes the synergistic effects observed when combining cinnamaldehyde with cefotaxime and ciprofloxacin against ESBL-producing, quinolone-resistant E. coli and K. pneumoniae[7]. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 indicates a synergistic interaction.

Bacterial StrainAntibioticCinnamaldehyde MIC (µg/mL)Antibiotic MIC (µg/mL)Combined MIC (µg/mL) (Cinnamaldehyde + Antibiotic)FIC IndexInteraction
E. coliCefotaxime7.34>10241.835 + 64≤ 0.5Synergy
K. pneumoniaeCefotaxime0.91>10240.2275 + 128≤ 0.5Synergy
E. coliCiprofloxacin7.34>10243.67 + 256≤ 0.5Synergy
K. pneumoniaeCiprofloxacin0.91>10240.455 + 512≤ 0.5Synergy

Data adapted from a study on the synergistic activity of cinnamaldehyde[7].

Synergistic Anticancer Activity

Alternative Compound Comparison: Cinnamic Acid Derivatives and Chemotherapeutics

A systematic review of in vitro studies has highlighted the potential of combining conventional anticancer drugs with bioactive compounds derived from cinnamic acid to improve cytotoxic effects and overcome drug resistance in breast cancer models[1].

Mechanistic Rationale for Synergy:

Cinnamic acid derivatives have been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis and metastasis in cancer cells[1][2]. When combined with chemotherapeutic agents like cisplatin or doxorubicin, they can enhance the overall anticancer effect through several mechanisms:

  • Sensitization to Chemotherapy: Cinnamic acid derivatives may modulate signaling pathways that are involved in chemoresistance, thereby re-sensitizing cancer cells to the effects of the chemotherapeutic agent.

  • Enhanced Apoptosis Induction: The combination of a cinnamic acid derivative and a chemotherapeutic drug can lead to a more potent induction of apoptotic pathways, resulting in increased cancer cell death[1].

  • Inhibition of Pro-survival Pathways: Cinnamic acid derivatives can inhibit pro-survival signaling pathways, such as NF-κB and PI3K/Akt, making cancer cells more susceptible to the cytotoxic effects of chemotherapy[9].

The tryptamine component of cinnamoyl tryptamine could introduce novel synergistic mechanisms, such as modulating the tumor microenvironment through interactions with immune cells or influencing cancer cell metabolism.

Hypothesized Signaling Pathway for Synergy:

The following diagram illustrates a hypothesized synergistic mechanism where cinnamoyl tryptamine and a generic chemotherapeutic agent converge on key cancer cell survival and proliferation pathways.

Synergy_Pathway CT Cinnamoyl Tryptamine NFkB NF-κB Pathway CT->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway CT->PI3K_Akt Inhibition Chemo Chemotherapeutic Agent Apoptosis Apoptosis Chemo->Apoptosis Induction Proliferation Cell Proliferation Chemo->Proliferation Inhibition NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes

Caption: Hypothesized synergistic mechanism of cinnamoyl tryptamine and a chemotherapeutic agent.

Experimental Protocols for Synergy Assessment

To empirically validate the synergistic potential of cinnamoyl tryptamine, rigorous experimental design and data analysis are crucial. The following are step-by-step protocols for two widely used methods for synergy determination: the Checkerboard Assay and the Combination Index (CI) calculation.

Checkerboard Assay for Antimicrobial Synergy

This method is used to determine the FIC index for antimicrobial combinations.

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of cinnamoyl tryptamine and the partner antibiotic in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of cinnamoyl tryptamine along the x-axis and the antibiotic along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Read Results: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate FIC Index: Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or indifferent

    • FIC Index > 4.0: Antagonism

Combination Index (CI) Method for Anticancer Synergy

The CI method, based on the median-effect principle, is a robust way to quantify synergy in anticancer drug combinations.

Protocol:

  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

  • Dose-Response Curves: Determine the dose-response curves for cinnamoyl tryptamine and the partner anticancer drug individually by treating the cells with a range of concentrations and measuring cell viability (e.g., using an MTT assay).

  • Combination Treatment: Treat the cells with combinations of the two drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Cell Viability Assay: After the desired incubation period, perform a cell viability assay to determine the fraction of cells affected (fa) for each combination.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) for each combination. The CI is calculated based on the doses of each drug in the combination that produce a certain effect (e.g., 50% inhibition) compared to the doses of the individual drugs that produce the same effect.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental Workflow for CI Determination:

Caption: Workflow for determining the Combination Index (CI) for anticancer drug synergy.

Conclusion and Future Directions

While the direct exploration of cinnamoyl tryptamine's synergistic effects is in its nascent stages, the wealth of data on its constituent parts and related analogs provides a strong rationale for its investigation in combination therapies. The potential for synergistic interactions in both antimicrobial and anticancer applications is particularly compelling. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the synergistic potential of cinnamoyl tryptamine and contribute to the development of novel and more effective therapeutic strategies. Future research should focus on in vivo studies to validate in vitro findings and to elucidate the pharmacokinetic and pharmacodynamic interactions of cinnamoyl tryptamine in complex biological systems.

References

  • Arumugam P, Priya N, Subathra MS, et al. Anti-inflammatory activity of four solvent fractions of ethanol extract of Mentha spicata L. investigated on acute and chronic inflammation induced rats. Environ Toxicol Pharmacol. 2008;26(1):92-95.
  • Chou TC. The mass-action law based algorithm for cost-effective approach for cancer drug discovery and development. Am J Cancer Res. 2011;1(7):925-954.
  • Hemaiswarya S, Doble M. Synergistic interaction of eugenol with antibiotics against Gram negative bacteria. Phytomedicine. 2009;16(11):997-1005.
  • de Fátima, A., Modolo, L.V., Conegero, L.S., Pilli, R.A., Ferreira, C.V., de Carvalho, J.E., & Lira, B.F. (2023). Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1667. Available from: [Link]

  • Hintzen, A., Kysar, E., & Passie, T. (2023). Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. ACS Chemical Neuroscience, 14(12), 2136-2138. Available from: [Link]

  • Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2017). NCI-60 cell line panel. Cancer Chemotherapy and Pharmacology, 80(5), 1045-1054. Available from: [Link]

  • Jin, Z. (2006). Isobologram analysis: a comprehensive review of methodology and current research. Journal of pharmacological and toxicological methods, 54(1), 1-10.
  • Lahlou, M. (2004). Methods to study the pharmacology of plant extracts. Phytotherapy Research, 18(5), 339-351.
  • Liu, Y., Liu, Y., & Liu, Y. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in pharmacology, 10, 1222. Available from: [Link]

  • Mandal, S., & Mandal, M. D. (2022). Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae. 3 Biotech, 12(3), 67. Available from: [Link]

  • Sieniawska, E. (2022). Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways. Current drug targets. Available from: [Link]

  • Singh, N., & Sharma, B. (2015). Inhibitory effect of cinnamoyl compounds against human malignant cell line. Journal of cancer research and therapeutics, 11(3), 633. Available from: [Link]

  • Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of pharmacological and toxicological methods, 54(2), 167-172.
  • Ting-Chao Chou. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. Available from: [Link]

  • Wagner, H., & Ulrich-Merzenich, G. (2009). Synergy research: approaching a new generation of phytopharmaceuticals. Phytomedicine, 16(2-3), 97-110.
  • Zohairi, F., Khandelia, H., & Zanjani, A. A. H. (2023). Interaction of psychedelic tryptamine derivatives with a lipid bilayer. Chemistry and physics of lipids, 251, 105279. Available from: [Link]

  • Zohairi, F., Khandelia, H., & Zanjani, A. A. H. (2023). Interaction of Psychedelic Tryptamine Derivatives with a Lipid Bilayer. Chemistry and Physics of Lipids, 251, 105279. Available from: [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of phenylpropanoids. Current medicinal chemistry, 20(27), 3341-3360.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.